methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHGELJFQLBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249214 | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900640-50-8 | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Indole-2-Carboxylate Scaffold
An In-depth Technical Guide to Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its physicochemical properties, plausible synthetic routes, characterization methodologies, potential applications, and safety considerations.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[1] Within this class, indole-2-carboxylates and their derivatives have demonstrated a wide array of biological activities, including acting as antagonists for the strychnine-insensitive glycine binding site, which is relevant for neurological disorders, and as inhibitors of HIV-1 integrase.[2][3] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile. The trimethyl substitution pattern in methyl 4,6,7-trimethyl-1H-indole-2-carboxylate suggests a molecule designed to explore specific steric and electronic interactions within a biological target.
Physicochemical Properties and Identifiers
While a specific CAS number for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is not readily found in public chemical databases, we can infer its properties from its parent carboxylic acid, 4,6,7-trimethyl-1H-indole-2-carboxylic acid.[4]
| Property | Value (4,6,7-trimethyl-1H-indole-2-carboxylic acid) | Predicted Value (Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate) | Source |
| CAS Number | 383133-18-4 | Not available | [4] |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₃H₁₅NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | 217.26 g/mol | [4] |
| IUPAC Name | 4,6,7-trimethyl-1H-indole-2-carboxylic acid | methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | [4] |
Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
A logical and efficient synthetic strategy for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate involves a two-step process: the formation of the indole core via the Fischer indole synthesis, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 4,6,7-trimethyl-1H-indole-2-carboxylic acid via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[5] In this case, the likely precursors would be (2,3,5-trimethylphenyl)hydrazine and pyruvic acid.
Caption: Proposed Fischer Indole Synthesis Pathway.
Experimental Protocol:
-
Hydrazone Formation: (2,3,5-trimethylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: An acid catalyst, for instance, polyphosphoric acid (PPA) or sulfuric acid, is added to the mixture.[5] The reaction is then heated, typically to temperatures ranging from 80 to 120 °C, and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then dried.
-
Purification: The crude 4,6,7-trimethyl-1H-indole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Step 2: Esterification of 4,6,7-trimethyl-1H-indole-2-carboxylic acid
The carboxylic acid is converted to its methyl ester via a standard acid-catalyzed esterification reaction.
Experimental Protocol:
-
Reaction Setup: 4,6,7-trimethyl-1H-indole-2-carboxylic acid (1.0 eq) is suspended in an excess of anhydrous methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride), is carefully added.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. Further purification can be achieved by column chromatography on silica gel.
Characterization
The structural confirmation of the synthesized methyl 4,6,7-trimethyl-1H-indole-2-carboxylate would rely on a combination of spectroscopic techniques.
Caption: General workflow for product characterization.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-H proton (typically downfield).- A singlet for the C3-H proton.- A singlet for the aromatic C5-H proton.- Three distinct singlets for the methyl groups at C4, C6, and C7.- A singlet for the methyl ester protons (~3.9 ppm). |
| ¹³C NMR | - A signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the aromatic and pyrrole ring carbons.- Three signals for the methyl carbons.- A signal for the methyl ester carbon (~52 ppm). |
| IR (Infrared) | - A characteristic N-H stretching band (~3300-3400 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1720 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and methyl groups. |
| HRMS (High-Resolution Mass Spectrometry) | - The exact mass of the molecular ion [M+H]⁺ corresponding to the molecular formula C₁₃H₁₆NO₂⁺. |
Potential Applications and Research Interest
The indole-2-carboxylate scaffold is a fertile ground for the discovery of new therapeutic agents. Based on the activities of structurally related compounds, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate could be a valuable intermediate or a candidate for screening in several areas:
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors.[3] The substituents on the indole ring play a crucial role in the binding affinity to the enzyme's active site.[3]
-
Neuroprotective Agents: Substituted indole-2-carboxylates have been shown to act as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[2] This activity is relevant for the treatment of neurodegenerative diseases and epilepsy.[2]
-
Anticancer Agents: The indole framework is present in many anticancer drugs. Tricyclic indole-2-carboxamides have demonstrated antitumor properties against pediatric brain cancer cells.[6] The substitution pattern on the indole nucleus can significantly influence the cytotoxic activity.
-
Anti-inflammatory Agents: N-acylated indole acetic acids, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the subject molecule is an indole-2-carboxylate, the core structure is a common starting point for the synthesis of various anti-inflammatory compounds.
Safety and Handling
While specific toxicity data for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is unavailable, general precautions for handling substituted indole derivatives should be followed. The parent carboxylic acid is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
This guide provides a foundational understanding of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, constructed from established chemical knowledge and data on analogous compounds. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.
References
-
A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. Available at: [Link]
-
4,6,7-trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3334902. PubChem. Available at: [Link]
-
Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992. PubChem. Available at: [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]
-
Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. NIH. Available at: [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Methyl 6-hydroxy-1H-indole-2-carboxylate | 116350-38-0. J&K Scientific. Available at: [Link]
- US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. 4,6,7-trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3334902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a comprehensive understanding of NMR spectra is critical for verifying molecular identity, purity, and structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We will deconstruct the theoretical underpinnings that dictate the spectrum's appearance, provide a field-proven experimental protocol for data acquisition, and present a systematic interpretation of the spectral data. This document is designed to serve as a practical reference for scientists working with complex heterocyclic compounds.
The Structural and Electronic Landscape of the Analyte
Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate possesses a rigid bicyclic indole core. The electronic environment of each proton, which determines its chemical shift (δ), is governed by the aromaticity of the ring system and the inductive and resonance effects of its substituents.
-
Indole Core : The bicyclic system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the aromatic system, making the ring system electron-rich.
-
Electron-Withdrawing Group (EWG) : The methyl carboxylate (-COOCH₃) group at the C2 position is a moderate EWG. It withdraws electron density from the pyrrole ring via resonance and induction, deshielding nearby protons.
-
Electron-Donating Groups (EDGs) : The three methyl (-CH₃) groups at the C4, C6, and C7 positions are EDGs. They donate electron density into the benzene ring through hyperconjugation and induction, shielding the aromatic proton.
Understanding these competing electronic effects is the first pillar of accurately predicting and interpreting the resultant ¹H NMR spectrum.
Caption: Key electronic effects influencing the proton environments.
Predictive Analysis of the ¹H NMR Spectrum
Based on first principles and data from analogous indole structures, we can predict the key features of the ¹H NMR spectrum.[1][2] This predictive framework is crucial for validating experimental results.
Predicted Chemical Shifts (δ), Multiplicity, and Integration
The substitution pattern of this molecule simplifies the spectrum significantly, as most aromatic protons that would typically show complex coupling are replaced by methyl groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |
| N-H | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The indole N-H proton is acidic and participates in hydrogen bonding. Its chemical shift is highly variable and dependent on solvent and concentration.[1] It is typically the most downfield signal. |
| H3 | 7.0 - 7.5 | Singlet (s) | 1H | Located on the electron-rich pyrrole ring but is deshielded by the adjacent C2-carboxylate group. No adjacent protons result in a singlet. |
| H5 | 6.7 - 7.0 | Singlet (s) | 1H | The sole proton on the benzene portion of the ring. It is shielded by the flanking electron-donating methyl groups at C4 and C6, shifting it upfield relative to unsubstituted indole. |
| O-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Protons of the ester methyl group. They are deshielded by the adjacent oxygen atom, placing them in this characteristic region. |
| C7-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Aromatic methyl group protons. This group is adjacent to the electron-donating nitrogen atom, causing a slight downfield shift compared to other aromatic methyls. |
| C4-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | Aromatic methyl group protons. Its position is sterically hindered, which can influence its precise chemical shift. |
| C6-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | Aromatic methyl group protons, typically appearing in this standard range. |
Note: Predicted values are for a standard non-polar solvent like CDCl₃. Shifts can vary with different solvents.
Spin-Spin Coupling (J-Coupling)
A defining feature of this molecule's spectrum is the absence of proton-proton J-coupling within the indole ring system. The protons at positions H3 and H5 are isolated from other ring protons by substitution, resulting in sharp singlets. This simplifies spectral analysis but also means that structural confirmation must rely heavily on chemical shifts and, ideally, 2D NMR techniques.[3]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The validity of any interpretation rests on the quality of the acquired data. This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum.[1][4]
Sample Preparation
-
Analyte Purity: Ensure the sample of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is of high purity (>95%) to avoid misleading signals from impurities.
-
Massing: Accurately weigh 5-10 mg of the analyte.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice. For solubility issues, DMSO-d₆ or Acetone-d₆ can be used, but be aware of solvent-induced shifts.
-
Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) is standard practice.[5]
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent degradation of spectral resolution.
NMR Spectrometer Setup and Data Acquisition
This protocol is based on a 400 or 500 MHz spectrometer.
-
Sample Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Locking & Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]
-
Standard Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds. A longer AQ provides better resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate signal integration, especially for quaternary carbons in ¹³C NMR but also good practice for ¹H.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically to maximize signal-to-noise without clipping the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID.
-
Perform phase correction and baseline correction to ensure accurate peak shape and integration.
-
Calibrate the spectrum using the reference signal (TMS or residual solvent).
-
Integrate all signals to determine the relative proton ratios.
-
Caption: Standard workflow for ¹H NMR spectral acquisition.
Systematic Strategy for Spectral Interpretation
With a high-quality spectrum in hand, the following systematic approach, grounded in the prior predictive analysis, ensures a confident and accurate assignment of all signals.
Caption: Logical flowchart for assigning the ¹H NMR spectrum.
-
Identify the N-H Proton: Scan the most downfield region of the spectrum (δ > 10 ppm). The characteristic broad singlet integrating to one proton is unequivocally the N-H proton.
-
Assign the Ester Methyl: Locate the sharp singlet between 3.8 and 4.0 ppm integrating to three protons. This signal corresponds to the methyl group of the carboxylate ester.
-
Assign the Ring Protons (H3 and H5): Two singlets should be present in the aromatic region. The more downfield signal (predicted ~7.0-7.5 ppm) is assigned to H3, which is deshielded by the ester. The more upfield signal (predicted ~6.7-7.0 ppm) is assigned to H5, which is shielded by two methyl groups.
-
Assign the Aromatic Methyl Groups: Identify the three remaining singlets in the upfield aromatic/aliphatic region (δ ~2.2-2.6 ppm), each integrating to three protons. While their exact order can be challenging to assign definitively without 2D NMR (like NOESY), their presence and integration values are key structural confirmations.
-
Final Verification: Sum all integration values to ensure they match the total number of protons (14H) in the molecule. Check for any unexpected signals, which may indicate impurities or residual solvent.
Conclusion
The ¹H NMR spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is characterized by a set of distinct singlets, a direct consequence of its unique substitution pattern. The downfield N-H proton, the ester methyl group, and the two isolated ring protons provide immediate, high-confidence structural markers. By combining a theoretical understanding of substituent effects with a rigorous experimental and interpretive methodology, researchers can use ¹H NMR spectroscopy to unambiguously verify the synthesis and integrity of this and other complex heterocyclic molecules, ensuring data reliability in drug discovery and development pipelines.
References
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- J-Coupling (Scalar). Chemistry LibreTexts.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- J-coupling. Wikipedia.
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical data to offer field-proven insights into its structural elucidation. We will explore the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounding these predictions in the fundamental principles of mass spectrometry and supported by authoritative literature on related chemical structures. This guide includes detailed, step-by-step experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, complete with data interpretation strategies and visual diagrams to clarify complex fragmentation mechanisms.
Part 1: Molecular Structure and Ionization Dynamics
To effectively interpret the mass spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a foundational understanding of its structure is paramount. The molecule consists of a central indole nucleus, substituted at position 2 with a methyl carboxylate group and at positions 4, 6, and 7 with methyl groups.
-
Chemical Formula: C₁₃H₁₅NO₂
-
Molecular Weight: 217.26 g/mol
-
Exact Mass: 217.1103 u
The ionization technique employed dictates the initial ion formed and, consequently, the entire fragmentation cascade.
-
Electron Ionization (EI): This high-energy technique bombards the molecule with electrons, ejecting an electron to form a radical cation, denoted as M+• . The stable aromatic indole ring makes the molecular ion peak likely to be observed.[1] The excess energy imparted leads to extensive and often complex fragmentation patterns, providing a detailed structural fingerprint.[2]
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is less destructive. In positive ion mode, the molecule is expected to readily protonate, likely on the indole nitrogen or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺ .[3] Subsequent fragmentation, induced via collision-induced dissociation (CID) in MS/MS experiments, involves the controlled decomposition of this even-electron ion, typically through the loss of small, neutral molecules.[4]
Part 2: Predicted Fragmentation Pathways
The following sections detail the logical, step-by-step fragmentation cascades anticipated for Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate under both EI and ESI conditions.
Electron Ionization (EI-MS) Fragmentation
Upon EI, the molecular ion (M+•) at m/z 217 will form. The primary fragmentation events are driven by the stability of the resulting ions and radicals. The most characteristic fragmentation for methyl esters is the cleavage of bonds adjacent to the carbonyl group.[1][5]
-
Loss of Methoxy Radical (•OCH₃): The most favorable initial fragmentation is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃, 31 u). This generates a highly stable acylium ion at m/z 186 , which is often the base peak in the spectrum of methyl esters.[5]
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 186 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 158 .
-
Loss of Methyl Radical (•CH₃): Another potential fragmentation pathway from the molecular ion is the loss of a methyl radical (•CH₃, 15 u) from one of the ring positions. This would result in an ion at m/z 202 . While possible, this is generally less favorable than fragmentation at the ester group.[6]
Below is a diagram illustrating the proposed EI fragmentation workflow.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the precursor ion for MS/MS analysis will be the protonated molecule, [M+H]⁺, at m/z 218. The fragmentation of this even-electron ion is dominated by the elimination of stable, neutral molecules.[7]
-
Loss of Methanol (CH₃OH): The most common fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 u). This occurs via a rearrangement and results in the formation of a stable acylium ion at m/z 186 .[8]
-
Sequential Loss of CO: Following the loss of methanol, the resulting ion at m/z 186 can lose carbon monoxide (CO, 28 u), yielding a fragment at m/z 158 . This is analogous to the secondary fragmentation seen in EI.
-
Loss of Water (H₂O): While less common, a potential rearrangement could lead to the loss of a water molecule (H₂O, 18 u) from the protonated molecule, particularly if the proton resides on the indole nitrogen, creating an ion at m/z 200 .
The proposed ESI-MS/MS fragmentation workflow is visualized below.
Part 3: Data Summary and Interpretation
The key to accurate structural confirmation lies in identifying the predicted ions in the acquired spectrum. The table below summarizes the expected key fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Proposed Fragment Structure/Identity |
| EI | 217 (M+•) | 186 | 31 (•OCH₃) | Trimethyl-indole-2-carbonylium ion |
| 217 (M+•) | 202 | 15 (•CH₃) | [M-CH₃]⁺ | |
| 186 | 158 | 28 (CO) | C₁₁H₁₂N⁺ ion | |
| ESI | 218 ([M+H]⁺) | 186 | 32 (CH₃OH) | Trimethyl-indole-2-carbonylium ion |
| 186 | 158 | 28 (CO) | C₁₁H₁₂N⁺ ion | |
| 218 ([M+H]⁺) | 200 | 18 (H₂O) | [M+H-H₂O]⁺ |
Part 4: Recommended Experimental Protocols
To ensure high-quality, reproducible data, the following validated protocols are recommended. These serve as a robust starting point and can be optimized based on available instrumentation and specific research goals.
GC-MS (EI) Protocol
This method is ideal for analyzing the volatile and thermally stable Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate.[9]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex thoroughly to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good peak shape.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1 (adjust as needed based on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS (ESI) Protocol
This protocol is suited for analyzing the compound as part of a more complex mixture or when thermal degradation is a concern.[11]
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[12]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-1 min: 10% B.
-
1-8 min: Linear ramp to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 10% B for equilibration.
-
-
MS System: Agilent 6470 Triple Quadrupole or equivalent Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.[12]
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis: For fragmentation studies, select the precursor ion at m/z 218 and apply varying collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.
-
References
-
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022-12-02). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Hieben, M. N., et al. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. Retrieved from [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
-
The DAN Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison. Retrieved from [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Szymańska, I., & Konieczny, P. (2016-06-14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. ACTA CHROMATOGRAPHICA. Retrieved from [Link]
-
Aguiar, G. P., et al. (2025-08-07). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved from [Link]
-
Tsikas, D. (2022-09-05). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC, NIH. Retrieved from [Link]
-
Gieroba, B., et al. (2023-05-06). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. NIH. Retrieved from [Link]
-
Unknown Author. (n.d.). The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. Retrieved from [Link]
-
Vrkoslav, V., & Cvačka, J. (2025-10-15). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS with Acetonitrile In-Source Derivatization. ResearchGate. Retrieved from [Link]
-
Aguiar, G. P., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Retrieved from [Link]
-
Murphy, R. C. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. Retrieved from [Link]
-
Unknown Author. (2012-07-18). GC/MS analysis of indole and skatole in seafood. ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Kuki, Á., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC, NIH. Retrieved from [Link]
-
Mok, H. J., et al. (2016-03-22). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. Retrieved from [Link]
-
He, J., et al. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]
-
de Hoffmann, E., & Stroobant, V. (2015-11-11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Retrieved from [Link]
-
Unknown Author. (2025-08-07). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Liu, B., et al. (2012-12-04). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Trimethylated Indole Derivatives: A Technical Guide to Biological Target Identification
Introduction: The Enduring Promise of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its presence in a vast array of natural products and clinically approved drugs underscores its remarkable ability to interact with a diverse range of biological targets.[1][2] From the psychoactive properties of tryptamines to the anticancer activity of vinca alkaloids, indole derivatives have consistently provided a rich source of therapeutic innovation. This guide focuses on a specific, yet underexplored, subclass: trimethylated indole derivatives. While some members of this family are known for their potent effects on the central nervous system, a systematic exploration of their broader biological targets is warranted. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and potential biological targets of trimethylated indole derivatives and detailing robust experimental strategies for their identification and validation.
I. Known Biological Targets: The Serotonergic Landscape
The most well-characterized biological targets of trimethylated indole derivatives are serotonin receptors, a family of G protein-coupled receptors that mediate a wide array of physiological and psychological processes.[1][3][4] This interaction is the basis for the psychoactive effects of many of these compounds.
Serotonin Receptor Subtypes
-
5-HT1A Receptors: Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects. Several indole derivatives, including some tryptamines, exhibit high affinity for this receptor subtype.[4][5]
-
5-HT2A Receptors: Activation of 5-HT2A receptors is the primary mechanism underlying the psychedelic effects of classic hallucinogens.[3][4][6] Trimethylated tryptamine derivatives, such as N,N,N-trimethyltryptamine and its analogs, are potent agonists at this receptor.[7] The active metabolite of aeruginascin, 4-hydroxy-N,N,N-trimethyltryptamine, also demonstrates significant binding affinity for the 5-HT2A receptor.[8][9]
-
5-HT2B Receptors: While less studied in the context of trimethylated indoles, 5-HT2B receptors are also engaged by some of these compounds.[9]
The interaction of trimethylated indole derivatives with serotonin receptors highlights their potential for therapeutic applications in neuropsychiatric disorders. However, the promiscuity of some of these compounds across different 5-HT receptor subtypes necessitates careful characterization to delineate their precise pharmacological profiles.
Signaling Pathway of 5-HT2A Receptor Activation
The binding of a trimethylated indole derivative (agonist) to the 5-HT2A receptor initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.
II. Potential Biological Targets: Expanding the Horizon
Beyond the well-trodden path of serotonergic activity, the indole scaffold's versatility suggests a much broader range of potential biological targets for trimethylated derivatives. Drawing parallels from the broader class of indole alkaloids and synthetic indole-based compounds, we can hypothesize several promising avenues for investigation.
A. Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Indole derivatives have emerged as a significant class of kinase inhibitors.[10][11]
-
Rationale for Targeting: The indole ring can mimic the purine core of ATP, the primary substrate for kinases, allowing indole derivatives to act as competitive inhibitors in the ATP-binding pocket.[2]
-
Potential Kinase Targets:
-
Tyrosine Kinases: Receptors like VEGFR, PDGFR, and non-receptor kinases like Src are crucial for tumor growth and angiogenesis.[12]
-
Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its components are attractive cancer targets.
-
-
Implications for Trimethylated Indoles: The addition of methyl groups can modulate the lipophilicity and steric properties of the indole core, potentially enhancing binding affinity and selectivity for specific kinase targets.
B. Tubulin: The Dynamic Cytoskeletal Target
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[13] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy.
-
Rationale for Targeting: A variety of natural and synthetic indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[13][14]
-
Structure-Activity Relationships: The substitution pattern on the indole ring significantly influences antitubulin activity.[13]
-
Potential of Trimethylated Indoles: Trimethylation could influence the conformation of the indole derivative, potentially leading to novel interactions within the colchicine-binding site and potent antimitotic activity.
C. Histone Deacetylases (HDACs): Epigenetic Modulators
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[15][16][17]
-
Rationale for Targeting: The indole ring can serve as a "cap" group in the classic pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group and a linker.[16]
-
Emerging Evidence: Several studies have reported the design and synthesis of potent indole-based HDAC inhibitors.
-
Hypothesis for Trimethylated Indoles: The electron-donating nature of methyl groups could enhance the interaction of the indole cap with the surface of the HDAC active site, potentially leading to improved potency and isoform selectivity.
III. Experimental Workflows for Target Identification and Validation
Identifying the specific molecular targets of a novel trimethylated indole derivative is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. A multi-pronged approach, combining chemical proteomics and genetic methods, provides the most robust and comprehensive strategy.
A. Chemical Proteomics: Affinity-Based Target Discovery
Chemical proteomics utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate. Affinity chromatography coupled with quantitative mass spectrometry is a powerful and widely used technique for this purpose.[18][19]
-
Probe Synthesis:
-
Causality: To immobilize the trimethylated indole derivative, it must be chemically modified with a linker arm and a reactive handle (e.g., an amine, carboxyl, or alkyne group) for conjugation to a solid support. The position of the linker attachment should be carefully chosen to minimize disruption of the pharmacophore responsible for target binding.
-
Procedure:
-
Synthesize an analog of the trimethylated indole derivative containing a suitable linker (e.g., a short polyethylene glycol chain) terminating in a functional group for immobilization.
-
Couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads or magnetic beads).
-
Thoroughly wash the beads to remove any unreacted probe.
-
-
-
Affinity Pull-Down:
-
Causality: The immobilized probe will selectively capture its binding partners from a complex protein mixture. A competition control, where the lysate is pre-incubated with an excess of the free, unmodified trimethylated indole derivative, is crucial to distinguish specific interactors from non-specific binders.
-
Procedure:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Divide the lysate into two aliquots: one for the experimental pull-down and one for the competition control.
-
To the control aliquot, add an excess of the free trimethylated indole derivative and incubate.
-
Add the probe-conjugated beads to both aliquots and incubate to allow for protein binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Causality: The specifically bound proteins are eluted from the beads and prepared for analysis by mass spectrometry.
-
Procedure:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digest of the protein bands.
-
Extract the resulting peptides for LC-MS/MS analysis.
-
-
-
Quantitative Mass Spectrometry and Data Analysis:
-
Causality: Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling with amino acids in cell culture (SILAC), are used to compare the abundance of proteins in the experimental and control pull-downs.[20][21][22][23][24] Proteins that are significantly enriched in the experimental sample compared to the competition control are considered high-confidence candidate targets.
-
Procedure:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein between the experimental and control samples.
-
Proteins showing a significant fold-change in the experimental sample are prioritized as candidate targets.
-
-
B. Genetic Approaches: Unbiased Target Discovery in a Cellular Context
Genetic screening methods, particularly CRISPR-Cas9 technology, offer a powerful and unbiased way to identify genes that are essential for the activity of a small molecule.[25][26][27] By systematically knocking out genes, one can identify those whose loss confers resistance or sensitivity to the trimethylated indole derivative.
-
Cell Line and Library Selection:
-
Causality: Choose a cell line that is sensitive to the cytotoxic or phenotypic effects of the trimethylated indole derivative. A genome-wide or focused CRISPR knockout library is then selected.
-
Procedure:
-
Determine the IC50 or effective concentration of the trimethylated indole derivative in a panel of cell lines. Select a sensitive cell line for the screen.
-
Choose a commercially available or custom-designed pooled CRISPR library (e.g., targeting the whole genome, kinome, or druggable genome).
-
-
-
Lentiviral Library Transduction:
-
Causality: The CRISPR library is delivered to the cells using a lentiviral vector to ensure stable integration of the single-guide RNAs (sgRNAs).
-
Procedure:
-
Package the CRISPR library into lentiviral particles.
-
Transduce the chosen cell line at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Select for transduced cells using an appropriate antibiotic.
-
-
-
Drug Treatment and Selection:
-
Causality: The population of cells with gene knockouts is treated with the trimethylated indole derivative. Cells with knockouts of genes essential for the drug's activity will survive and proliferate, while others will be killed.
-
Procedure:
-
Split the transduced cell population into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with the trimethylated indole derivative at a concentration that causes significant cell death (e.g., IC80-90).
-
Allow the cells to grow for a sufficient period to allow for the enrichment of resistant clones.
-
-
-
Genomic DNA Extraction and Next-Generation Sequencing (NGS):
-
Causality: The sgRNA sequences from the surviving cells are amplified and sequenced to identify the genes whose knockout conferred resistance.
-
Procedure:
-
Harvest the surviving cells from both the treatment and control groups.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences by PCR.
-
Analyze the PCR products by next-generation sequencing.
-
-
-
Data Analysis and Hit Identification:
-
Causality: The sequencing reads for each sgRNA are counted, and the abundance of each sgRNA in the treatment group is compared to the control group. sgRNAs that are significantly enriched in the treatment group correspond to genes that are potential drug targets.
-
Procedure:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the drug-treated population.
-
Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
-
-
IV. Target Validation: Confirming the Interaction
Once candidate targets have been identified through discovery methods, it is essential to validate the direct interaction between the trimethylated indole derivative and the protein of interest.
Quantitative Data Summary
The following table summarizes key quantitative parameters that should be determined during target validation studies.
| Assay | Parameter Measured | Significance |
| Biochemical Assays | ||
| Enzyme Inhibition Assay | IC50 (half-maximal inhibitory concentration) | Measures the potency of the compound against an enzymatic target. |
| Kinase Panel Screening | % Inhibition at a fixed concentration | Assesses the selectivity of the compound against a broad range of kinases. |
| Biophysical Assays | ||
| Surface Plasmon Resonance (SPR) | KD (dissociation constant) | Quantifies the binding affinity and kinetics of the compound-protein interaction. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH (enthalpy change), ΔS (entropy change) | Provides a complete thermodynamic profile of the binding event. |
| Cell-Based Assays | ||
| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization | Confirms target engagement in a cellular context. |
| Target Knockdown/Knockout | Change in cellular phenotype or drug sensitivity | Validates that the identified target is responsible for the compound's biological effect. |
V. Conclusion and Future Directions
Trimethylated indole derivatives represent a fascinating and underexplored area of chemical space with significant therapeutic potential. While their interactions with serotonin receptors are relatively well-documented, the broader landscape of their biological targets remains largely uncharted. The methodologies outlined in this guide, from affinity-based proteomics to CRISPR-Cas9 screening, provide a robust framework for the systematic identification and validation of these targets. By expanding our understanding of the molecular mechanisms of trimethylated indole derivatives, we can unlock their full potential in the development of novel therapeutics for a range of diseases, from neuropsychiatric disorders to cancer. Future research should focus on synthesizing diverse libraries of trimethylated indoles and applying these target identification strategies to uncover novel biology and pave the way for the next generation of indole-based medicines.
VI. References
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Borges, A., & Meireles, M. (2022). Dimethyltryptamine. In StatPearls. StatPearls Publishing. [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]
-
Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press.
-
Chadeayne, A. R., Pham, D. N., Reid, B. G., Golen, J. A., Manke, D. R., & Sherwood, A. M. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS Omega, 5(27), 16940–16944. [Link]
-
Grot, M., Wójcik, M., Koczurkiewicz-Adamczyk, P., Pytka, K., & Satała, G. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 819. [Link]
-
CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved January 23, 2026, from [Link]
-
Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. (2024). Journal of Medicinal Chemistry. [Link]
-
Kumar, A., Singh, B., & Sharma, V. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Polycyclic Aromatic Compounds, 1-32. [Link]
-
Ke, J., Zhao, Y., & Li, L. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 1888, 105–118. [Link]
-
Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P. C., Mason, N., Raknes, G., ... & Ramaekers, J. G. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 162(2), 118-132. [Link]
-
Rehman, A. U., An, L., & Wang, X. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules (Basel, Switzerland), 28(22), 7521. [Link]
-
Sherwood, A. M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS omega, 5(27), 16940–16944. [Link]
-
Aebersold, R., & Mann, M. (2016). A beginner's guide to mass spectrometry–based proteomics. Nature biotechnology, 34(8), 793–794. [Link]
-
Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Lopez-Cara, L., ... & Hamel, E. (2015). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 20(5), 8444–8473. [Link]
-
High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. (2025). Current Computer-Aided Drug Design. [Link]
-
Wikipedia contributors. (2024, January 10). 5-MeO-AMT. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, January 23, 2026, from [Link]
-
Wang, D., Wang, Y., Zhang, Y., & Zhang, Y. (2017). Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. ACS medicinal chemistry letters, 8(3), 328–333. [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). European Journal of Medicinal Chemistry. [Link]
-
Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Quantitative proteomics. In Wikipedia, The Free Encyclopedia. Retrieved 03:33, January 23, 2026, from [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved January 23, 2026, from [Link]
-
St-Gallay, S. A., Kaplan, A., & Roth, B. L. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 619(7971), 841–848. [Link]
-
Gubin, E., Lemoine, P., & Guillaumet, G. (1994). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of medicinal chemistry, 37(10), 1465–1472. [Link]
-
Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (2023). Molecules. [Link]
-
Bose, D., & Das, B. (2016). Indolinones as promising scaffold as kinase inhibitors: a review. Current medicinal chemistry, 23(1), 22–45. [Link]
-
Li, Y., Zhang, J., & Wang, L. (2021). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. Bioorganic & medicinal chemistry, 47, 116382. [Link]
-
DEA Diversion Control Division. (n.d.). N,N-Dimethyltryptamine (DMT). Retrieved January 23, 2026, from [Link]
-
Bitesize Bio. (2025, April 28). CRISPR Screening: A Simple Guide to Scaling Up. [Link]
-
Glatfelter, G. C., Pottie, E., & Partilla, J. S. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ACS chemical neuroscience, 13(21), 3149–3158. [Link]
-
Yu, A. M. (2016). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 17(2), 170-180. [Link]
-
Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). Analytical Chemistry. [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative Mass Spectrometry in Proteomics: A Critical Review. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]
-
Thompson, M. A., & Pies, R. (2014). Noncompetitive Inhibition of Indolethylamine N-Methyltransferase by N,N Dimethyltryptamine (DMT) and N,N-Dimethylaminopropyltryptamine. Pharmacology & Pharmacy, 5(5), 527-536. [Link]
-
Dadashpour, S., & Emami, S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European journal of medicinal chemistry, 238, 114467. [Link]
-
Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics. (2020). Bioorganic Chemistry. [Link]
-
Boettcher, M., & McManus, M. T. (2017). CRISPR: A Screener's Guide. The CRISPR journal, 1(1), 35–42. [Link]
-
Dadashpour, S., & Emami, S. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5783. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–40. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in neuroscience, 12, 536. [Link]
-
Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Yu, A. M. (2016). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 17(2), 170-180. [Link]
-
Russell, M. G., Matassa, V. G., & Macritchie, J. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of medicinal chemistry, 44(22), 3581–3593. [Link]
-
Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. (2025). ACS Medicinal Chemistry Letters. [Link]
-
Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. (2023). Langmuir. [Link]
-
Wikipedia contributors. (2023, December 29). Serotonin receptor agonist. In Wikipedia, The Free Encyclopedia. Retrieved 03:34, January 23, 2026, from [Link]
Sources
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 7. α,N,N-Trimethyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 23. Quantitative Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-2-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Applications
Introduction: The Enduring Appeal of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle is not only a fundamental component of essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin but also the foundational core of numerous approved pharmaceutical agents.[1][2] Among the various indole-based frameworks, the indole-2-carboxylate and its derivatives have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4]
This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of indole-2-carboxylate derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting biological outcomes. This analysis is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the chemical principles that govern the therapeutic potential of this versatile scaffold, thereby informing the rational design of next-generation therapeutic agents.
Core Scaffold and Key Modification Points
The foundational structure of an indole-2-carboxylate derivative features an indole ring system with a carboxylate group (or a derivative thereof, such as an amide or ester) at the C2 position. The therapeutic activity of these molecules can be finely tuned by strategic chemical modifications at several key positions.
Below is a generalized workflow for the design, synthesis, and evaluation of novel indole-2-carboxylate derivatives, a process that underpins the discoveries discussed in this guide.
Caption: A generalized workflow for the discovery and development of indole-2-carboxylate derivatives.
Part 1: Antiviral Activity - Targeting HIV-1 Integrase
A significant area of success for indole-2-carboxylate derivatives has been in the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication.[5][6] These inhibitors, known as integrase strand transfer inhibitors (INSTIs), prevent the insertion of viral DNA into the host genome.[7]
Mechanism of Action and Key Pharmacophore
The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the integrase's active site.[6][7] The key pharmacophoric elements of the indole-2-carboxylate scaffold for this activity are the indole nitrogen and the oxygen atoms of the C2-carboxylate group, which together form a metal-chelating motif.[5][8] This interaction anchors the inhibitor in the active site, preventing the binding of the viral DNA.
Caption: Key SAR points for indole-2-carboxylate derivatives as HIV-1 integrase inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the indole-2-carboxylic acid scaffold have yielded potent INSTIs with activities in the low micromolar to nanomolar range.[5][8]
-
C3 Position: Introduction of a long branch at the C3 position of the indole core has been shown to significantly enhance inhibitory activity.[5][8] This modification allows the molecule to extend into a nearby hydrophobic cavity in the enzyme, forming favorable interactions with residues such as Tyr143 and Asn117.[8]
-
C6 Position: The addition of a halogenated benzene ring at the C6 position can markedly improve potency.[6][7] This group is believed to engage in π-π stacking interactions with the viral DNA, specifically with nucleotides like dC20, providing an additional anchoring point for the inhibitor.[7]
-
C2-Carboxylate Modifications: While the free carboxylic acid is crucial for chelation, esterification or amidation can be used to create prodrugs, which may improve pharmacokinetic properties. However, the free acid is generally required for intrinsic activity.
Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM) | Reference |
| 1 | H | H | 32.37 | [9] |
| 13b | H | Benzamide | 11.67 | [7] |
| 17a | H | Halogenated Benzene | 3.11 | [6][7] |
| 20a | Long Branch | Halogenated Benzene | 0.13 | [5][8] |
Part 2: Anticancer Activity - A Multi-Pronged Attack
Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms, including the induction of apoptosis and the inhibition of key protein kinases.[10][11][12]
Mechanism 1: Induction of Apoptosis via Tubulin Polymerization Inhibition
A series of indole-2-carboxylic acid benzylidene-hydrazides has been identified as potent inducers of apoptosis.[13] The primary mechanism for these compounds appears to be the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[13]
-
SAR Insights:
-
C3-Position: Substitution at the C3 position of the indole ring is critical for apoptotic activity. A phenyl group at this position has been shown to be particularly effective.[13]
-
C5-Position: Electron-donating groups (e.g., methyl) or halogens (e.g., chloro) at the C5 position can enhance potency.[13]
-
Benzylidene Moiety: The substitution pattern on the benzylidene ring also modulates activity. For example, a 4-nitro or 4-methyl group can be favorable. A 20-fold increase in activity was observed when moving from an initial hit to optimized analogs like 9b .[13]
-
Table 2: Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides in T47D Breast Cancer Cells
| Compound | C3-Substituent | C5-Substituent | Benzylidene Substituent | Caspase Activation EC₅₀ (µM) |
| 3a | Methyl | Chloro | 4-Nitro | ~2.0 |
| 9a | Phenyl | Methyl | 4-Methyl | 0.1 |
| 9b | Phenyl | Chloro | 4-Nitro | 0.1 |
| [Data sourced from PubMed[13]] |
Mechanism 2: Dual Kinase Inhibition (EGFR/CDK2)
Indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy.[10] Overactivity of EGFR is common in many cancers, while CDK2 is a key regulator of the cell cycle.[12]
-
SAR Insights:
-
Phenethyl Moiety: The presence of a phenethyl group attached to the carboxamide nitrogen is crucial for potent antiproliferative activity against breast cancer cell lines (MCF-7).[10]
-
Substitutions on the Phenethyl Ring: Modifications on the terminal phenyl ring of the phenethyl group significantly impact potency. For instance, compounds 5d (4-fluoro), 5e (4-chloro), and 5h (3,4-dichloro) were among the most active derivatives, with GI₅₀ values comparable to doxorubicin.[10] These compounds also demonstrated potent inhibition of both EGFR and CDK2 in enzymatic assays.[10]
-
Table 3: Antiproliferative and Kinase Inhibitory Activity of Indole-2-Carboxamides
| Compound | R (Phenethyl Substituent) | GI₅₀ vs. MCF-7 (µM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5d | 4-Fluoro | 1.15 | 92 | 102 |
| 5e | 4-Chloro | 1.05 | 89 | 98 |
| 5h | 3,4-Dichloro | 0.95 | 95 | 108 |
| Doxorubicin | - | 1.10 | - | - |
| [Data sourced from NIH PMC[10]] |
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Indole-2-carboxamide derivatives have been identified as promising anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines.[3]
Mechanism of Action: Inhibition of Inflammatory Mediators
In studies using lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibited the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key mediators of the inflammatory response.[3] The most promising compounds also demonstrated in vivo efficacy in a mouse model of pulmonary inflammation.[3]
-
SAR Insights:
-
The structure-activity relationship for this class of compounds highlights the importance of the amide portion of the molecule.
-
Compounds 14f and 14g , which feature specific substituted aromatic rings in the amide side chain, were identified as the most potent derivatives in the series, effectively reducing the overexpression of inflammatory mediators both in vitro and in vivo.[3]
-
Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details standardized methodologies for the synthesis and evaluation of indole-2-carboxylate derivatives.
Protocol 1: General Synthesis of Indole-2-Carboxamides
This protocol is a representative example of how the amide derivatives discussed in the anticancer section can be synthesized, often involving a peptide coupling reaction.[10][14]
Objective: To synthesize an N-substituted indole-2-carboxamide from indole-2-carboxylic acid and a primary amine.
Materials:
-
1H-Indole-2-carboxylic acid
-
Desired primary amine (e.g., 2-phenylethanamine)
-
Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)[10]
-
Base: Diisopropylethylamine (DIPEA)[10]
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Step-by-Step Procedure:
-
Acid Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the coupling agent (e.g., EDCI, 1.1 eq) and a catalytic amount of a coupling additive if needed (e.g., HOBt). Stir the mixture at room temperature for 10-15 minutes until a clear solution is formed.[14]
-
Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture successively with water, 10% NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure indole-2-carboxamide.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[11]
Objective: To determine the concentration of an indole-2-carboxylate derivative that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition versus the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The indole-2-carboxylate scaffold has unequivocally demonstrated its value as a versatile and highly adaptable framework in the pursuit of novel therapeutic agents. The structure-activity relationships detailed in this guide underscore a clear rationale for the observed biological effects, from the precise chelation of metal ions in the HIV-1 integrase active site to the disruption of microtubule dynamics in cancer cells. The synthetic accessibility of these compounds, coupled with their proven ability to interact with diverse and critical biological targets, ensures their continued prominence in medicinal chemistry.
Future research should focus on leveraging the established SAR to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions at less-studied positions on the indole ring, the development of hybrid molecules combining the indole-2-carboxylate core with other pharmacophores, and the application of this scaffold to new biological targets represent exciting avenues for future investigation. The insights provided herein serve as a robust foundation for these endeavors, guiding the rational design of indole-2-carboxylate derivatives to address unmet medical needs.
References
-
Abdelrahman, M. H., Aboraia, A. S., Youssif, B. G. M., & Elsadek, B. E. M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. Available from: [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Asati, V., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]
-
Cigliano, E., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. Available from: [Link]
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
-
Al-Ostath, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available from: [Link]
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. Available from: [Link]
-
Zhang, H., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
He, L., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available from: [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available from: [Link]
-
Gomaa, H. A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available from: [Link]
-
Li, Y., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2012). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters. Available from: [Link]
-
Wang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry. Available from: [Link]
-
Belema, M., et al. (2010). Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Chen, X., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available from: [Link]
-
Kaur, H., et al. (2024). Synthesis and anti-inflammatory, analgesic, and anti-ulcerogenic bioevaluation of new indole bioconjugates. ResearchGate. Available from: [Link]
-
Acar, Ç., et al. (2022). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. Available from: [Link]
-
Gomaa, H. A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link]
-
Kumar, G., & Singh, P. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. Available from: [Link]
-
Varvounis, G., & Papadopoulou, M. (1994). A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Methodological & Application
Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate: An Application Note and Protocol Guide
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Among the vast family of indole derivatives, polysubstituted indole-2-carboxylates serve as crucial intermediates in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific polysubstituted indole, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a valuable building block for further chemical exploration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions.
Strategic Approach to Synthesis: The Fischer Indole Synthesis
For the construction of the target molecule, the Fischer indole synthesis stands out as a robust and historically significant method.[1] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] Its enduring prevalence in organic synthesis is a testament to its reliability and broad substrate scope.[3]
The selection of the Fischer indole synthesis for this specific target is underpinned by the commercial availability of the requisite precursors and the predictable regiochemical outcome. The trimethyl substitution pattern on the benzene ring of the indole nucleus dictates the choice of a correspondingly substituted phenylhydrazine as a key starting material.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, points to 3,4,6-trimethylphenylhydrazine and methyl pyruvate as the ideal starting materials for the Fischer indole synthesis. The overall synthetic strategy is a two-step process:
-
Synthesis of 3,4,6-trimethylphenylhydrazine: This intermediate can be prepared from the commercially available 3,4,6-trimethylaniline via a diazotization reaction followed by reduction.
-
Fischer Indole Synthesis: The synthesized 3,4,6-trimethylphenylhydrazine is then condensed with methyl pyruvate to form the corresponding hydrazone, which undergoes in-situ acid-catalyzed cyclization to yield the final product.
Mechanistic Insights
The Fischer indole synthesis proceeds through a fascinating cascade of reactions, initiated by the formation of a phenylhydrazone. The subsequent key steps, catalyzed by a Brønsted or Lewis acid, are a[4][4]-sigmatropic rearrangement and the elimination of ammonia to form the aromatic indole ring.[2]
Figure 1: Conceptual workflow of the Fischer Indole Synthesis for the target molecule.
Experimental Protocols
Safety Precaution: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 3,4,6-Trimethylphenylhydrazine Hydrochloride
This procedure is adapted from standard methods for the synthesis of arylhydrazines from anilines.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4,6-Trimethylaniline | 135.21 | 13.5 g | 0.1 |
| Concentrated HCl | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 45.1 g | 0.2 |
| Water (H₂O) | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 13.5 g (0.1 mol) of 3,4,6-trimethylaniline in 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 20-30 minutes.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 500 mL flask, prepare a solution of 45.1 g (0.2 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate should form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain 3,4,6-trimethylphenylhydrazine hydrochloride as a crystalline solid.
-
Dry the product under vacuum.
-
Part 2: Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
This protocol utilizes the synthesized phenylhydrazine in a one-pot Fischer indole synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4,6-Trimethylphenylhydrazine Hydrochloride | 186.68 | 9.34 g | 0.05 |
| Methyl Pyruvate | 102.09 | 5.61 g (5.1 mL) | 0.055 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Polyphosphoric Acid (PPA) | - | ~10 g | - |
| Water (H₂O) | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Protocol:
-
Hydrazone Formation and Cyclization:
-
To a 250 mL round-bottom flask, add 9.34 g (0.05 mol) of 3,4,6-trimethylphenylhydrazine hydrochloride and 100 mL of glacial acetic acid.
-
Add 5.61 g (0.055 mol) of methyl pyruvate to the suspension.
-
Heat the mixture to 80 °C with stirring for 1 hour to facilitate the formation of the hydrazone.
-
Carefully add approximately 10 g of polyphosphoric acid (PPA) to the reaction mixture. Caution: The addition of PPA to hot acetic acid can be exothermic.
-
Increase the temperature to 110-120 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of ice-water with stirring. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6][7]
-
Expected Yield: The yield for this type of reaction can vary, but a moderate to good yield (50-70%) is expected after purification.
Characterization of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
The structure of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole NH proton (a broad singlet), the C3-H proton (a singlet), three aromatic protons, and the methyl groups on the benzene ring and the ester.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₅NO₂ = 217.26 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-H stretches of the aromatic and methyl groups.
Alternative Synthetic Strategies
While the Fischer indole synthesis is a reliable method, other synthetic routes could also be employed to access the target molecule or its analogs.
Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative.[8]
Figure 2: Conceptual workflow of the Reissert Indole Synthesis.
This method involves the condensation of 2-nitro-1,3,5-trimethylbenzene with diethyl oxalate in the presence of a strong base like sodium ethoxide. The resulting α-keto ester is then subjected to reductive cyclization using reagents such as zinc in acetic acid to afford the indole-2-carboxylic acid, which can be subsequently esterified.[9] The synthesis of the starting material, 2-nitro-1,3,5-trimethylbenzene (nitromesitylene), is well-established.[10][11][12]
Conclusion
This application note provides a detailed and practical guide for the synthesis of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a valuable building block for drug discovery and development. The Fischer indole synthesis is presented as the primary and most efficient route, with a comprehensive, step-by-step protocol. By understanding the underlying mechanisms and considering alternative strategies, researchers can confidently approach the synthesis of this and other polysubstituted indole derivatives, paving the way for the creation of novel and potent therapeutic agents.
References
- Collot, V., Schmitt, M., & Bourguignon, J. J. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2834.
- Behenna, D. C., & Stoltz, B. M. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(29), 4143-4148.
- Chen, Q., et al. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
- I. G. Farbenindustrie Aktiengesellschaft. (1934). Production of 1,3,5-trimethyl benzene. US1977178A.
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212.
- Cacho, M., et al. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 26(15), 4483.
- Cipla Limited. (2008).
- Zhejiang University of Technology. (2008). Method for preparing 3,4-dimethyl phenylhydrazine. CN101157637A.
- Stahl, H. P. (1970). The reactions of methylhydrazine with various 2-substituted 4,6-dimethoxy-5-nitropyrimidines.
- Nanjing University of Science and Technology. (2017).
- Padwa, A., & Kassir, J. M. (1990). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Tetrahedron Letters, 31(47), 6825-6828.
- Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic Letters, 9(16), 3209-3212.
-
Organic Syntheses. 2-methylindole. Organic Syntheses Procedure. Accessed January 23, 2026. [Link]
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 332-337). John Wiley & Sons, Ltd.
- El-Kashef, H. S., et al. (2006). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Journal of Chemical Research, 2006(1), 47-50.
- Sarvari, M. H., & Shakeri, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2584.
- Ranu, B. C., et al. (2009). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Letters in Organic Chemistry, 6(1), 57-60.
- Al-Hiari, Y. M., et al. (2018).
- Hughes, D. L. (2019). Fischer Indole Synthesis. In Organic Reactions (Vol. 99, pp. 1-945). John Wiley & Sons, Inc.
-
Magritek. Methyl 1H-indole-3-carboxylate. Magritek. Accessed January 23, 2026. [Link]
- Zhang, Y., et al. (2022). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. Journal of Flow Chemistry, 12(1), 59-67.
- Hebei University of Science and Technology. (2008). Preparation method for p-methylphenylhydrazine. CN101143837A.
-
ChemEurope. Reissert indole synthesis. chemeurope.com. Accessed January 23, 2026. [Link]
- El-Emary, T. I. (2006). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate. Journal of the Chinese Chemical Society, 53(2), 391-401.
-
Chemospecific. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]
- Cihan, G., & Tanyeli, C. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54026-54047.
-
Unlock CheMystery. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
- Wang, L., et al. (2020). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 22(15), 5861-5866.
- Wang, P., et al. (2021). Electrochemical reductive cascade cyclization of o-alkynylated derivatives for saturated amides/amines.
-
NIST. Benzene, 1,3,5-trimethyl-2-nitro-. NIST WebBook. Accessed January 23, 2026. [Link]
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
ChemEurope. Reissert indole synthesis. chemeurope.com. Accessed January 23, 2026. [Link]
- Katritzky, A. R., & Rachwal, S. (1993). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Mukherjee, S., & Jindal, G. (2021). Catalytic Version of the Fischer Indole Synthesis.
- Reddy, M. S., et al. (2017).
- Jiangsu Kuaida Agrochemical Co., Ltd. (2010). Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.
- da Silva, A. D., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(10), 2269-2289.
-
ChemSynthesis. 1,3,5-trimethyl-2-nitrobenzene. ChemSynthesis. Accessed January 23, 2026. [Link]
- Allen, G. R., & Poletto, J. F. (1964). The Fischer Indole Synthesis. Journal of the American Chemical Society, 86(16), 3401-3402.
- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high resolution organic structural spectroscopy for the analysis of complex environmental samples. Biogeosciences, 10(3), 1583-1611.
- The Dow Chemical Company. (1988). Preparation of 2,4,6-trichlorophenylhydrazine. US4772747A.
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
analytical methods for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate characterization
An Application Note and Protocol Guide for the Comprehensive Characterization of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] The precise characterization of novel indole derivatives is a critical step in the drug discovery and development pipeline, ensuring structural integrity, purity, and batch-to-batch consistency. This document provides a comprehensive guide with detailed protocols for the analytical characterization of a specific indole derivative, Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. By integrating spectroscopic and chromatographic techniques, this guide establishes a self-validating system for the unambiguous confirmation of the molecule's identity, structure, and purity.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with an understanding of the target molecule's fundamental properties. These properties inform the selection of appropriate analytical solvents, chromatographic conditions, and spectroscopic parameters.
-
IUPAC Name: Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
-
Parent Acid: 4,6,7-trimethyl-1H-indole-2-carboxylic acid[3]
-
Molecular Formula: C₁₃H₁₅NO₂
-
Molecular Weight (Monoisotopic): 217.1103 g/mol
-
Canonical SMILES: CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₃H₁₅NO₂ | Determines the exact mass and is the basis for elemental composition calculations. |
| Molecular Weight | 217.24 g/mol | Essential for mass spectrometry confirmation and for preparing solutions of known molarity. |
| Structure | Indole ester | The indole core provides a chromophore for UV detection, while the ester and methyl groups influence solubility and spectroscopic signatures. |
| Hydrogen Bond Donor | 1 (N-H) | The indole N-H group can participate in hydrogen bonding, affecting its chromatographic behavior and IR spectrum. |
| Hydrogen Bond Acceptor | 2 (C=O, OCH₃) | The carbonyl and ether oxygens of the ester group can accept hydrogen bonds. |
Integrated Analytical Workflow
A multi-technique approach is essential for a robust and unambiguous characterization. Each method provides a unique piece of the structural puzzle, and their combined data constitutes a comprehensive analytical fingerprint. The following workflow illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for compound characterization.
Spectroscopic Characterization Protocols
Spectroscopy is the cornerstone of structural elucidation, providing direct evidence of atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. High-field NMR is considered a primary tool for demonstrating purity for organic compounds.[4]
Expert Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often a good first choice for indole esters due to its excellent solubilizing power and relatively clean spectral window. However, if the N-H proton signal is too broad or exchanges, DMSO-d₆ can be used to sharpen the signal and observe its coupling.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>20:1 for the smallest signal).
-
Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT-135 or APT can be used to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.[5]
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended): Acquire a COSY spectrum to establish proton-proton coupling relationships, which is invaluable for assigning the aromatic protons.
Expected Spectral Data Interpretation:
Based on the known effects of substituents on the indole ring, the following spectral features are anticipated.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (Position 1) | 8.1 - 8.5 | Broad Singlet | 1H | The N-H proton of indoles is typically deshielded and often appears as a broad signal. |
| CH (Position 3) | 7.0 - 7.2 | Singlet | 1H | The lone proton on the pyrrole ring, deshielded by the adjacent ester. |
| CH (Position 5) | 6.8 - 7.0 | Singlet | 1H | The single aromatic proton on the benzene ring. |
| O-CH₃ (Ester) | 3.9 - 4.0 | Singlet | 3H | Typical chemical shift for a methyl ester. |
| Ar-CH₃ (Position 4) | 2.5 - 2.7 | Singlet | 3H | Aromatic methyl group, slightly deshielded. |
| Ar-CH₃ (Position 7) | 2.4 - 2.5 | Singlet | 3H | Aromatic methyl group. |
| Ar-CH₃ (Position 6) | 2.3 - 2.4 | Singlet | 3H | Aromatic methyl group. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ester) | 162 - 167 | Typical carbonyl carbon of an ester. |
| Aromatic Quaternary C s | 125 - 140 | Includes C2, C3a, C7a, and the methyl-substituted carbons C4, C6, C7. |
| Aromatic C H Carbons | 105 - 125 | Includes C3 and C5. |
| O-C H₃ (Ester) | 50 - 52 | Typical methyl ester carbon. |
| Ar-C H₃ Carbons | 15 - 22 | Aromatic methyl groups. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Expert Rationale: Electrospray Ionization (ESI) is the preferred method for this class of compounds. Operating in positive ion mode ([M+H]⁺) is ideal, as the indole nitrogen is readily protonated, leading to a stable and abundant molecular ion. This avoids excessive fragmentation, simplifying spectral interpretation.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI-Time of Flight (TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: ESI, Positive
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-120 °C
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The theoretical exact mass for [C₁₃H₁₅NO₂ + H]⁺ is 218.1176 .
-
The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Expert Rationale: This technique confirms the presence of the critical N-H and ester C=O functionalities. The position of the N-H stretch can provide information about hydrogen bonding.[6]
Protocol: FTIR Analysis (ATR or KBr Pellet)
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Indole N-H |
| 2900 - 3100 | C-H Stretch | Aromatic & Aliphatic C-H |
| 1690 - 1720 | C=O Stretch | Ester Carbonyl |
| 1500 - 1620 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Ester C-O |
Chromatographic Purity Assessment
Chromatography separates the target compound from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like indole derivatives.[7][8]
Expert Rationale: A C18 column is chosen for its versatility and effectiveness in retaining moderately nonpolar compounds. A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted with sharp peak shapes. UV detection at the indole chromophore's absorbance maxima (~220 nm and ~270 nm) ensures high sensitivity.
Caption: Standard HPLC workflow for purity analysis.
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile and dilute to ~0.5 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and expressing it as a percentage. A pure compound should exhibit a single major peak (>95%).
Elemental Composition Verification
Elemental Analysis (CHN Analysis)
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen. It is a classic and robust method for assessing purity.[9][10] For new small molecules, elemental analysis data within ±0.4% of the theoretical values is a widely accepted standard for publication and regulatory filings.[4]
Expert Rationale: This technique serves as an orthogonal check on the identity and purity established by MS and HPLC. It is a bulk analysis technique, meaning it is sensitive to non-chromophoric or non-ionizable impurities that might be missed by other methods. The method is absolute and does not require matrix-specific standards for calibration.[11]
Protocol: Combustion-Based CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample undergoes combustion in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Comparison: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula (C₁₃H₁₅NO₂).
Table 4: Theoretical vs. Acceptable Experimental Values for Elemental Analysis
| Element | Theoretical Mass % | Acceptable Experimental Range (%) |
| Carbon (C) | 71.87% | 71.47 - 72.27% |
| Hydrogen (H) | 6.96% | 6.56 - 7.36% |
| Nitrogen (N) | 6.45% | 6.05 - 6.85% |
Conclusion: A Self-Validating Approach
The comprehensive characterization of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is achieved through the strategic integration of multiple analytical techniques. NMR and FTIR confirm the molecular structure and functional groups. High-resolution mass spectrometry validates the elemental composition with high precision. RP-HPLC provides a quantitative measure of purity, and elemental analysis offers a fundamental, orthogonal confirmation of the empirical formula. Together, these methods form a self-validating system, providing the high degree of confidence required in research and drug development.
References
- iris.unina.it. (2022-02-22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz.
-
ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Available from: [Link]
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I.
-
PubChem. 4,6,7-trimethyl-1H-indole-2-carboxylic acid. Available from: [Link]
-
MDPI. (2022-02-25). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
ACS Publications. (2020-04-09). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
ResearchGate. FT-IR spectrum of control indole. Available from: [Link]
-
ACS Omega. (2023-04-18). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]
-
ResearchGate. (2011). Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]
-
PubMed Central (PMC). (2022-07-29). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available from: [Link]
-
AZoM. (2021-05-06). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
-
PubMed. (1981-10-09). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
-
Elementar. Elemental analysis: operation & applications. Available from: [Link]
-
American Pharmaceutical Review. (2017-08-15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2019). Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]
-
Indian Academy of Sciences. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available from: [Link]
-
MDPI. (2014-04-22). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]
-
SciSpace. (2012-02-13). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. Available from: [Link]
-
ACS Central Science. (2022-06-23). An International Study Evaluating Elemental Analysis. Available from: [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. 4,6,7-trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3334902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 10. azom.com [azom.com]
- 11. Elemental analysis: operation & applications - Elementar [elementar.com]
Application Notes & Protocols: Derivatization of Methyl 4,6,7-Trimethyl-1H-indole-2-carboxylate for Advanced Bioassays
Document ID: ANP-IND-2026-0123
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of bioactive natural products and synthetic pharmaceuticals.[1][2] Strategic substitution on the indole ring can profoundly influence biological activity, making the development of versatile chemical probes from novel indole cores a critical endeavor for drug discovery and chemical biology.[3] This guide provides a comprehensive framework for the chemical derivatization of a promising, yet underexplored scaffold, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. We present detailed, field-proven protocols for its synthesis, subsequent modification into bioassay-ready probes—including fluorescent and biotinylated derivatives—and its immobilization for surface plasmon resonance (SPR) analysis. The methodologies are designed to be robust and adaptable, empowering researchers to generate a library of tools for high-throughput screening and detailed mechanistic studies.
Introduction: The Rationale for the 4,6,7-Trimethyl-1H-indole-2-carboxylate Scaffold
The biological activities of indole derivatives are highly sensitive to the substitution pattern on the aromatic ring.[4] Structure-activity relationship (SAR) studies have often shown that small, electron-donating groups, such as methyl groups, can enhance potency for various biological targets.[5] The 4,6,7-trimethyl substitution pattern on the indole-2-carboxylate core offers a unique combination of increased lipophilicity and specific steric bulk. This can modulate interactions within protein binding pockets and potentially improve pharmacokinetic properties by blocking sites susceptible to metabolic oxidation.
The C2-carboxylate group serves as a versatile chemical handle. While the methyl ester form is often the direct product of synthesis, its hydrolysis to the corresponding carboxylic acid unlocks a gateway for a multitude of bio-conjugation strategies. This carboxylic acid is the pivotal intermediate for creating a diverse set of molecular probes essential for modern bioassays. This guide details the transformation of the core scaffold into three classes of indispensable research tools:
-
Fluorescent Probes: For use in fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and cellular imaging assays.
-
Biotinylated Probes: For pull-down assays, affinity purification, and various streptavidin-based detection systems.
-
Immobilized Ligands: For label-free interaction analysis using techniques such as Surface Plasmon Resonance (SPR).
The following sections provide a logical workflow, from the synthesis of the core compound to the detailed protocols for its derivatization and subsequent application in key bioassays.
Synthesis of the Core Scaffold and Key Intermediate
The foundational step is the synthesis of the indole core, followed by hydrolysis to the key carboxylic acid intermediate. The Fischer indole synthesis is a robust and classical method for creating the indole ring from a substituted phenylhydrazine and a ketone or α-keto acid, such as pyruvic acid.[6][7]
Workflow for Synthesis
The overall synthetic pathway is a two-step process starting from the commercially available 2,4,5-trimethylaniline.
Caption: Synthetic pathway to the key carboxylic acid intermediate.
Protocol 1: Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
This protocol is based on the principles of the Fischer indole synthesis.[6][8]
Materials:
-
2,4,5-Trimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Methyl Pyruvate
-
Ethanol (EtOH)
-
Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part A: Synthesis of 2,4,5-Trimethylphenylhydrazine
-
Diazotization: Dissolve 2,4,5-trimethylaniline (1.0 eq) in concentrated HCl at 0-5 °C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Basify the mixture carefully with concentrated NaOH solution until a precipitate forms.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydrazine.
Part B: Fischer Indole Synthesis
-
Hydrazone Formation & Cyclization: To a solution of 2,4,5-trimethylphenylhydrazine (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours. Alternatively, polyphosphoric acid can be used as both catalyst and solvent at elevated temperatures (e.g., 80-100 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4,6,7-trimethyl-1H-indole-2-carboxylate.
Protocol 2: Hydrolysis to 4,6,7-Trimethyl-1H-indole-2-carboxylic Acid
Materials:
-
Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure 4,6,7-trimethyl-1H-indole-2-carboxylic acid.
Derivatization of the Carboxylic Acid Intermediate
The carboxylic acid is a versatile handle for derivatization. The most common and robust method for coupling to amine-containing molecules (e.g., fluorescent dyes, biotin-amines, linkers) is through carbodiimide chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[9][10]
Caption: General workflow for EDC/NHS-mediated derivatization.
Protocol 3: Fluorescent Labeling
This protocol describes the coupling of an amine-reactive fluorescent dye (e.g., a 5-FAM or TAMRA cadaverine derivative) to the indole carboxylic acid.
Materials:
-
4,6,7-Trimethyl-1H-indole-2-carboxylic acid
-
Amine-reactive fluorescent dye (e.g., 5-aminofluorescein, Rhodamine B ethylenediamine)
-
EDC hydrochloride
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0, or Phosphate Buffered Saline (PBS), pH 7.4
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation: Dissolve the indole carboxylic acid (1.0 eq), EDC (1.5 eq), and Sulfo-NHS (1.2 eq) in anhydrous DMF or reaction buffer. Stir at room temperature for 15-30 minutes to form the active NHS-ester.[9]
-
Coupling: Dissolve the amine-reactive fluorescent dye (1.1 eq) in a small amount of DMF/DMSO and add it to the activated indole solution. If the acid salt of the amine is used, add a non-nucleophilic base like DIPEA (2.0 eq) to neutralize it.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C, protected from light.
-
Purification: Monitor the reaction by TLC or LC-MS. Once complete, the fluorescently labeled indole can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).
| Parameter | Value | Reference |
| EDC Molar Excess | 1.5 - 2.0 eq | [9] |
| NHS/Sulfo-NHS Molar Excess | 1.2 - 1.5 eq | [10] |
| Reaction pH | 6.0 - 7.5 | [10] |
| Reaction Time | 2 - 12 hours | |
| Purification Method | Reverse-Phase HPLC |
Table 1: Typical parameters for fluorescent labeling via EDC/NHS coupling.
Protocol 4: Biotinylation
This protocol details the attachment of a biotin moiety for affinity-based assays.[11][12]
Materials:
-
4,6,7-Trimethyl-1H-indole-2-carboxylic acid
-
Biotin-Hydrazide or Biotin-PEG-Amine
-
EDC hydrochloride
-
Reaction Buffer: 0.1 M MES, pH 6.0 (Amine-free)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Prepare a stock solution of Biotin-Hydrazide (e.g., 50 mM) in anhydrous DMSO. Prepare a stock solution of EDC (e.g., 500 mM) in reaction buffer immediately before use.[11]
-
Reaction Mixture: Dissolve the indole carboxylic acid (1.0 eq) in a minimal amount of DMSO and dilute with reaction buffer.
-
Add the Biotin-Hydrazide solution to the indole solution (final concentration ~1-5 mM).
-
Initiate the reaction by adding the EDC solution to a final concentration of ~5-10 mM.[11]
-
Incubate the reaction for 2 hours at room temperature.
-
Purification: Remove unreacted biotin and byproducts using a desalting column or by reverse-phase HPLC.
| Reagent | Molar Ratio (vs. Acid) | Notes |
| Biotin-Amine/Hydrazide | 10-50x excess | High excess minimizes self-polymerization if the target molecule also has amines. |
| EDC | 20-100x excess | Drives the reaction to completion. |
| Reaction Buffer | MES, pH 6.0 | Must be free of extraneous amines and carboxylates. |
Table 2: Recommended reagent concentrations for biotinylation.
Application in Bioassays
The derivatized indole core can now be deployed in a range of powerful bioassays to probe biological systems.
Protocol 5: Immobilization for Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of biomolecular interactions. This protocol describes the immobilization of the indole carboxylic acid onto a carboxymethylated (CM-series) sensor chip surface via amine coupling.[13][14]
Materials:
-
SPR system with CM5 sensor chip
-
4,6,7-Trimethyl-1H-indole-2-carboxylic acid
-
Amine Coupling Kit containing: EDC (0.4 M), NHS (0.1 M), and Ethanolamine-HCl (1 M, pH 8.5)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or other low ionic strength buffer with pH below the pI of the ligand)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Activation: Inject a 1:1 mixture of EDC/NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethylated dextran surface.[13]
-
Ligand Immobilization: Dissolve the indole carboxylic acid in a minimal amount of DMSO and dilute to the final concentration (e.g., 10-50 µM) in the immobilization buffer. Inject this solution over the activated surface. The contact time can be varied to achieve the desired immobilization level.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining NHS-esters.[13]
-
The surface is now ready for interaction analysis with target analytes.
Caption: Workflow for SPR sensor chip immobilization. Note: This diagram illustrates coupling an amine-functionalized ligand to a carboxyl surface. The inverse, coupling a carboxyl-functionalized ligand to an amine surface, follows analogous chemical principles.
Conclusion and Future Perspectives
This guide provides a validated, step-by-step pathway for the synthesis and derivatization of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate into a suite of chemical tools for bioassay applications. The protocols are grounded in established, robust chemical principles, ensuring a high rate of success for researchers in drug discovery and chemical biology. The strategic placement of methyl groups on the indole core presents an intriguing scaffold for probing biological systems. By creating fluorescent and biotinylated derivatives, and by enabling its immobilization for SPR, this compound can be effectively used in high-throughput screening campaigns to identify novel protein targets and in detailed biophysical studies to characterize binding kinetics and affinity.[15][16] The derivatization strategies outlined here are broadly applicable and can serve as a template for the development of chemical probes from other novel heterocyclic scaffolds.
References
- Gunda, P., et al. (2018). Mechanisms by which synthetic 6,7-annulated-4-substituted indole compounds with anti-proliferative activity disrupt mitosis and block cytokinesis in human HL-60 tumor cells in vitro. Anticancer Research.
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
-
Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]
- Gaonkar, S. L., et al. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform.
-
Click Chemistry Tools. (n.d.). Biotin-Hydrazide Biotinylation Protocol. Retrieved from [Link]
- Moody, C. J., & Swann, E. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry.
- Sajjadifar, S., et al. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review.
- Gribble, G. W., et al. (2009). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research.
- de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
-
SPR-Pages. (2022). Amine coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]
- Taha, M. A. M., et al. (1991). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF CONDENSED AND UNCONDENSED 1,2,4-TRIAZINES. Alexandria Journal of Pharmaceutical Sciences.
- Kumar, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Indian Chemical Society.
- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from [Link]
-
Interchim. (n.d.). Hydrazide-Biotin. Retrieved from [Link]
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
-
Nicoya Lifesciences. (n.d.). Amine Sensor Chips & Amine Coupling Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). HOOK™ Biotin: Carboxyl Reactive. Retrieved from [Link]
-
XanTec bioanalytics. (n.d.). Capture vs. Coupling of Antibody Application Note 10. Retrieved from [Link]
- Parveen, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Molecular Structure.
- Kumar, A., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Journal of Saudi Chemical Society.
- Clare, R. H., et al. (2018). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
- Szala, M., et al. (2022).
- Chobe, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Digital Collections of Chulalongkorn University.
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Bruker Daltonics SPR. (n.d.). 5 – Immobilization. Retrieved from [Link]
- Gaonkar, S. L., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. European Journal of Medicinal Chemistry.
- Radi, M., et al. (2011). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Tools for High-Throughput Screening. Retrieved from [Link]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
- Google Patents. (n.d.). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Amine-coupling [sprpages.nl]
- 15. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 16. agilent.com [agilent.com]
The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry - Application Notes and Protocols
Introduction: The Enduring Legacy of the Indole Nucleus
The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the hormone melatonin, nature has long harnessed the unique physicochemical properties of the indole ring system.[2][3] This inherent biological relevance has not been lost on medicinal chemists, who have successfully exploited the indole nucleus to develop a multitude of clinically significant drugs.[4][5] The indole framework is considered a "privileged scaffold," a term that reflects its ability to bind to a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3] These activities span a wide therapeutic landscape, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[6]
The unique electronic properties of the indole ring, characterized by its electron-rich pyrrole moiety, allow for a variety of chemical modifications. This structural adaptability enables the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] By strategically functionalizing the indole core, medicinal chemists can design compounds that interact with specific biological targets, thereby eliciting a desired therapeutic effect. This guide will provide an in-depth exploration of the application of substituted indoles in medicinal chemistry, with a focus on practical, field-proven insights and detailed experimental protocols for their synthesis and biological evaluation.
Therapeutic Applications of Substituted Indoles: A Mechanistic Overview
The therapeutic utility of substituted indoles is vast and continues to expand. The following sections will delve into key therapeutic areas where indole-based compounds have made a significant impact, highlighting the underlying mechanisms of action and the structure-activity relationships that govern their efficacy.
Anti-inflammatory Agents: The Case of Indomethacin
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), serves as a classic example of a medicinally important substituted indole. Its anti-inflammatory, analgesic, and antipyretic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7] Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[8]
The synthesis of indomethacin typically proceeds via the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.[9][10] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[11][11]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[10]
Visualizing the Fischer Indole Synthesis Pathway
Caption: A simplified workflow of the Fischer indole synthesis.
Anticancer Agents: Targeting Tubulin Polymerization
The dynamic instability of microtubules, which are essential components of the cytoskeleton, plays a crucial role in cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.[12] A significant number of indole derivatives have been developed as inhibitors of tubulin polymerization, effectively halting the cell cycle and inducing apoptosis in cancer cells.[5][12] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[13]
The antiproliferative activity of these indole-based tubulin inhibitors is highly dependent on the nature and position of the substituents on the indole ring. For instance, arylthioindole (ATI) derivatives bearing an aromatic ring at the 2-position of the indole have shown potent inhibition of tubulin polymerization and cancer cell growth.[1]
Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors
Caption: A typical workflow for an in vitro tubulin polymerization assay.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative substituted indole with anticancer activity and a common biological assay for its evaluation. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of a Substituted Indole-3-Carboxaldehyde Derivative
This protocol describes the synthesis of a morpholine derivative of indole-3-carboxaldehyde, a precursor for various biologically active compounds.[14]
Materials and Reagents:
-
Indole-3-carboxaldehyde
-
Potassium carbonate (K₂CO₃)
-
N-(2-chloroethyl)morpholine hydrochloride
-
Dry acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a stirred solution of indole-3-carboxaldehyde (1.72 mmol) in dry acetonitrile in a round-bottom flask, add potassium carbonate (8.60 mmol).[14]
-
Addition of Alkylating Agent: After stirring for 15-20 minutes at room temperature, add N-(2-chloroethyl)morpholine hydrochloride (3.44 mmol) dropwise to the mixture.[14]
-
Reflux: Heat the reaction mixture to reflux and maintain for 28 hours. Monitor the progress of the reaction by TLC.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an extraction with ethyl acetate and water.[14]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired morpholine derivative of indole-3-carboxaldehyde.
Causality Behind Experimental Choices:
-
Dry Acetonitrile: The use of a dry solvent is crucial to prevent unwanted side reactions with the base and the electrophile.
-
Potassium Carbonate: This base is used to deprotonate the indole nitrogen, making it nucleophilic for the subsequent alkylation reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
TLC Monitoring: This allows for the real-time tracking of the reaction's progress, ensuring that it is stopped at the optimal time to maximize yield and minimize byproduct formation.
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol details a method to assess the anti-inflammatory potential of substituted indole derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Substituted indole test compounds
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the substituted indole test compounds for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the presence of the test compounds. Include a vehicle control (no compound) and a positive control (a known anti-inflammatory agent).
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
Self-Validating System:
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[6]
-
Positive Control: The inclusion of a known anti-inflammatory drug validates the assay's responsiveness.
-
Dose-Response Curve: Generating a dose-response curve for the test compounds allows for the determination of the IC₅₀ value, providing a quantitative measure of their anti-inflammatory potency.
Data Presentation: Structure-Activity Relationship (SAR) of Indole-based Tubulin Inhibitors
The following table summarizes the structure-activity relationship of a series of 2-aryl-3-aroyl-indole derivatives as tubulin polymerization inhibitors.
| Compound | R1 (Indole N-substituent) | R2 (2-Aryl substituent) | R3 (3-Aroyl substituent) | Tubulin Polymerization IC₅₀ (µM)[13] |
| 1k | H | Phenyl | 6-heterocyclyl | 0.58 |
| ATI 3 | H | Phenyl | Thiophene | 3.3 |
Data presented is for illustrative purposes and is based on reported findings.[1][13]
Conclusion and Future Directions
The indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the design of new molecules with improved efficacy and safety profiles. The protocols and application notes provided in this guide offer a practical framework for researchers engaged in the synthesis and biological evaluation of substituted indoles. Future research in this area will likely focus on the development of more selective and potent indole-based drugs, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the chemical space of this remarkable heterocyclic system.
References
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. Available at: [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - NIH. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. Available at: [Link]
-
Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega - ACS Publications. Available at: [Link]
-
Indomethacin Synthesis, Historical Overview of Their Structural Modifications | Request PDF. Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Available at: [Link]
-
Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available at: [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available at: [Link]
-
Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - NIH. Available at: [Link]
-
Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis. Available at: [Link]
-
Organic synthesis of indomethacin - The Science Snail. Available at: [Link]
-
Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed. Available at: [Link]
-
Part III (Fischer indole synthesis) - YouTube. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available at: [Link]
-
A three-component Fischer indole synthesis - PubMed. Available at: [Link]
-
Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Indomethacin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
Sources
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate as a Strategic Synthetic Intermediate
Introduction: The Strategic Value of Polysubstituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and geometric shape make it a "privileged scaffold" for interacting with a wide array of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.
This guide focuses on methyl 4,6,7-trimethyl-1H-indole-2-carboxylate , a highly versatile synthetic intermediate. Its structure is notable for several key features:
-
Polysubstitution with Methyl Groups: The methyl groups at the 4, 6, and 7-positions are electron-donating, which influences the reactivity of the indole ring. Furthermore, these substitutions enhance lipophilicity and can sterically hinder metabolic attack, a desirable trait in drug design often referred to as the "magic methyl" effect.[4]
-
C2-Carboxylate Handle: The methyl ester at the C2 position is a versatile functional group. It is relatively stable but can be readily converted into a carboxylic acid, amide, alcohol, or other functionalities, making it an ideal anchor point for building molecular complexity.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed protocols for the synthesis of the title compound and outlines its strategic application in the construction of diverse molecular architectures.
Part 1: Synthesis of the Core Intermediate
A robust and scalable synthesis of the core intermediate is paramount. While numerous indole syntheses exist, the Fischer indole synthesis offers a direct and reliable route from commercially available starting materials.[5][6] The proposed pathway involves the acid-catalyzed reaction between 2,3,5-trimethylaniline and methyl pyruvate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes & Protocols: A-549 Screening of Novel Indole-2-Carboxylates for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antiviral Agents and the Promise of Indole Scaffolds
The ever-present threat of viral pandemics and the continuous emergence of drug-resistant strains necessitate a robust and dynamic antiviral drug discovery pipeline. The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse biological activities, including potent antiviral properties against a range of viruses.[1][2][3] Derivatives of indole-2-carboxylic acid, in particular, have shown promise as inhibitors of key viral enzymes, such as HIV-1 integrase, by chelating essential metal ions within the active site.[4][5][6] This document provides a comprehensive, field-tested guide for the systematic screening of novel indole-2-carboxylate derivatives to identify and characterize new antiviral drug candidates.
Our approach is rooted in a hierarchical screening cascade, beginning with an essential assessment of compound cytotoxicity to establish a therapeutic window. This is followed by robust cell-based primary screening assays to identify initial "hit" compounds. Finally, we delve into secondary, mechanism-of-action (MOA) assays to elucidate how and when these compounds interfere with the viral life cycle. This structured workflow ensures that resources are focused on the most promising candidates, maximizing the efficiency and success of the drug discovery process.
I. Foundational Step: Assessing the Therapeutic Window
Before evaluating antiviral efficacy, it is paramount to determine the cytotoxicity of the novel indole-2-carboxylates. An ideal antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cells. This therapeutic window is quantified by the Selectivity Index (SI), calculated as CC₅₀/EC₅₀. A higher SI value indicates a more promising drug candidate.
Protocol 1: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a reliable method for assessing cell membrane integrity. Damage to the cell membrane results in the release of LDH into the culture medium, where its enzymatic activity can be quantified.
Causality: This assay is chosen for its sensitivity and its direct measurement of cell lysis, a clear indicator of cytotoxicity. Unlike metabolic assays (e.g., MTT, MTS), which can sometimes be confounded by compounds that affect cellular metabolism without inducing cell death, the LDH assay provides a more direct measure of membrane damage.[7][8][9]
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., A549, Vero E6) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate compounds in culture medium. Add the diluted compounds to the cells in triplicate. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
LDH Measurement: Carefully collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = 100 * (OD_sample - OD_spontaneous) / (OD_maximum - OD_spontaneous) The 50% cytotoxic concentration (CC₅₀) is then determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
II. Primary Antiviral Screening: Identifying the "Hits"
Once the non-toxic concentration range for each compound is established, the next step is to screen for antiviral activity. The choice of assay depends on the virus being studied. For viruses that cause a visible cytopathic effect (CPE), a CPE reduction assay is a straightforward and effective primary screen. For viruses that form plaques, the plaque reduction neutralization test (PRNT) is the gold standard.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
The PRNT measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.[10]
Causality: This assay is highly quantitative and directly measures the inhibition of infectious virus production.[11] The formation of a plaque requires multiple rounds of viral replication and spread, making this assay a robust indicator of antiviral activity.
Methodology:
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare a known quantity of virus (e.g., 100 plaque-forming units, PFU) and mix it with serial dilutions of the test compounds. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.[12]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose).[10][13] This overlay restricts the spread of the virus, leading to the formation of localized plaques.[11]
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible.
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[11] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation: Cytotoxicity and Antiviral Activity
| Compound ID | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| IND-001 | >100 | 15.2 | >6.6 |
| IND-002 | 85.4 | 5.8 | 14.7 |
| IND-003 | 22.1 | 25.3 | 0.87 |
| IND-004 | >100 | 2.1 | >47.6 |
| Control | >100 | 0.5 | >200 |
Table 1: Hypothetical screening data for a series of indole-2-carboxylates. Compounds with a high SI (e.g., IND-004) are prioritized for further investigation.
III. Secondary Screening: Elucidating the Mechanism of Action (MOA)
Compounds that demonstrate potent antiviral activity and a favorable selectivity index in primary screening are advanced to secondary assays to determine their mechanism of action. The Time-of-Addition (ToA) assay is a powerful tool for pinpointing the stage of the viral life cycle that is inhibited by the compound.[14][15]
Protocol 3: Time-of-Addition (ToA) Assay
The ToA assay determines how long the addition of a compound can be delayed after viral infection before it loses its antiviral efficacy.[14][15] By comparing the activity profile of the test compound to that of reference drugs with known mechanisms of action, the target of the antiviral compound can be inferred.[15]
Causality: The viral life cycle is a temporally ordered sequence of events.[14] A compound will only be effective if it is present during the specific phase of the life cycle that it targets.[14] For example, an entry inhibitor will lose its effectiveness if added after the virus has already entered the cell.
Methodology:
-
Synchronized Infection: Infect a confluent monolayer of cells with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected simultaneously. After a 1-hour adsorption period, wash the cells to remove any unbound virus.[14]
-
Staggered Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add the test compound at a concentration several-fold higher than its EC₅₀.[14] Also include wells with reference inhibitors (e.g., an entry inhibitor, a reverse transcriptase inhibitor, a protease inhibitor).
-
Incubation and Endpoint Measurement: Incubate the plates for a single replication cycle (e.g., 24 hours).[14] At the end of the incubation period, quantify the viral yield (e.g., by TCID₅₀ assay or qRT-PCR of viral RNA).
-
Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its antiviral activity indicates the end of the targeted step in the viral life cycle.
Visualizing the Antiviral Screening Workflow
Caption: A streamlined workflow for the identification and characterization of novel antiviral compounds.
Interpreting Time-of-Addition Results
The results of the ToA assay can be visualized by plotting the relative viral yield as a function of the time of compound addition.
Caption: A simplified viral life cycle illustrating potential points of inhibition for antiviral compounds.
IV. Conclusion: A Pathway to Novel Antiviral Therapies
The systematic screening approach detailed in these application notes provides a robust framework for the identification and initial characterization of novel indole-2-carboxylate antiviral agents. By integrating cytotoxicity assessment, primary antiviral screening, and mechanism-of-action studies, researchers can efficiently triage compound libraries and focus on candidates with the highest therapeutic potential. This structured, data-driven methodology is essential for accelerating the discovery and development of the next generation of antiviral drugs.
References
-
Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. Journal of Visualized Experiments. [Link]
-
A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols. [Link]
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]
-
A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. SLAS Discovery. [Link]
-
TCID50 protocol. Unknown Source. [Link]
-
Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry. [Link]
-
Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PubMed. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
Antiviral assay. Bio-protocol. [Link]
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]
-
Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. [Link]
-
Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol. [Link]
-
Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. [Link]
-
STANDARD OPERATING PROCEDURE. EURL. [Link]
-
Screening a library of FDA-approved and bioactive compounds for antiviral activity against SARS-CoV-2. bioRxiv. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
The Test for 50% Tissue Culture Infective Dose of PRRSV. WOAH. [Link]
-
A time-of-drug addition approach to target identification of antiviral compounds. PubMed. [Link]
-
Plaque Assay Protocols. American Society for Microbiology. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Publishing. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
-
Virology through numbers: Plaque and TCID50 assays. Unknown Source. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Development of a novel plaque reduction neutralisation test for hantavirus infection. Memórias do Instituto Oswaldo Cruz. [Link]
-
Time-of-addition assay used to identify the steps of the influenza A virus life cycle which can be inhibited by alkaline extract. ResearchGate. [Link]
-
Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. ASM Journals. [Link]
-
Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. ACS Publications. [Link]
-
Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. National Institutes of Health. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. PNAS. [Link]
-
Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. PubMed. [Link]
-
Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific. [Link]
-
Cell-based assays. VirusBank Platform. [Link]
-
Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. National Institutes of Health. [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]
-
Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. PubMed Central. [Link]
-
TCID50 Assay Protocol. brainvta. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Home - White Laboratory. Icahn School of Medicine at Mount Sinai. [Link]
Sources
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 12. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sitesv2.anses.fr [sitesv2.anses.fr]
- 14. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Trimethylated Indole Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals facing the unique challenges of purifying trimethylated indole compounds. The introduction of a tertiary amine via trimethylation fundamentally alters the physicochemical properties of the indole scaffold, presenting specific hurdles in downstream processing. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflows and enhance recovery and purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the chromatographic purification of trimethylated indoles in a direct question-and-answer format.
Q1: My purified fractions show significant peak tailing or broad peaks on both TLC and column chromatography. What's causing this and how do I fix it?
A1: This is the most prevalent issue and is almost always caused by the interaction between the basic tertiary amine of your compound and acidic silanol groups on the surface of standard silica gel. [1][2] This acid-base interaction leads to non-ideal chromatographic behavior, including poor peak shape, inconsistent retention, and in severe cases, complete loss of the compound on the column.
Root Cause Analysis:
-
Silica Acidity: Standard silica gel has a pKa of around 4.5, making its surface silanol groups (Si-OH) acidic enough to protonate basic amines.
-
Strong Adsorption: The resulting ammonium salt of your compound adsorbs very strongly and non-specifically to the polar silica surface, eluting slowly and unevenly.
Solutions:
-
Mobile Phase Modification (Competing Base): The most common and cost-effective solution is to add a small amount of a competing base to your mobile phase. This base neutralizes the acidic silanol sites, preventing your compound from binding too strongly.[1]
-
Recommended Additive: Add 0.1% to 1% triethylamine (Et₃N) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Alternative: For very polar compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.
-
-
Use of Deactivated or Functionalized Silica: If base additives are incompatible with your compound or downstream applications, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the silanols and creates a slightly basic environment. This is often an excellent, albeit more expensive, solution for purifying basic compounds.[2]
-
Deactivated Reverse-Phase Silica: For preparative HPLC, use end-capped C18 columns that have minimal residual silanol activity.
-
Q2: I'm experiencing very low recovery of my compound after flash chromatography, even though TLC analysis of the crude material looks promising. Where is my compound going?
A2: Low recovery is another symptom of the strong acid-base interaction with silica, as described in Q1. In some cases, the interaction is so strong that the compound binds irreversibly to the column. On-column degradation can also be a contributing factor.
Solutions:
-
Implement Competing Base Strategy: Your first step should be to apply the mobile phase modification strategy from Q1. Adding triethylamine will dramatically improve recovery in most cases.
-
Column Conditioning: Always flush the column with the mobile phase containing the base additive for at least 5 column volumes before loading your sample. This ensures all accessible silanol groups are neutralized.
-
Minimize Contact Time: Use a faster flow rate than you might for less challenging compounds. While this may slightly reduce resolution, it minimizes the time your compound is exposed to the stationary phase, reducing the chances of irreversible binding or degradation.
-
Assess Compound Stability: Before purification, spot your crude material on a TLC plate and let it sit on the bench for an hour. If new spots appear, your compound may be unstable on silica. This necessitates using a more inert stationary phase or a different purification technique altogether, like recrystallization.[3]
Q3: My HPLC analysis shows multiple peaks, suggesting my compound is degrading on the column. How can I prevent this?
A3: On-column degradation is a serious issue, particularly with complex indole derivatives. The indole nucleus can be sensitive to acidic conditions and oxidation.[4][5] Standard reverse-phase HPLC methods often use acidic modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape for acidic and neutral compounds, but these can be detrimental to acid-labile molecules.
Solutions:
-
Avoid Acidic Modifiers: Test your purification using a mobile phase with no acid modifier first (e.g., acetonitrile/water). If peak shape is poor, consider a neutral or basic modifier.
-
Switch to a Buffered Mobile Phase: Use a mobile phase buffered at a neutral or slightly basic pH, such as an ammonium bicarbonate or ammonium formate buffer (pH 7-8). Crucially, ensure your column is stable at this pH. Many silica-based columns degrade above pH 7.5; use a hybrid or polymer-based column for higher pH applications.
-
Lower the Column Temperature: Degradation reactions are often accelerated by heat. Running the separation at room temperature or even sub-ambient temperatures (if your HPLC system allows) can suppress on-column reactions.[5]
-
Use Fresh Solvents: Dissolved oxygen in the mobile phase can sometimes promote oxidative degradation.[5] Using freshly sparged or filtered solvents can mitigate this risk.
Q4: I can't separate my trimethylated indole from the unmethylated starting material. They co-elute. What should I do?
A4: Co-elution of the N-H and N-Me analogs is common because their polarity can be very similar. The slightly increased steric bulk and loss of a hydrogen-bond donor on the nitrogen are often not enough to achieve baseline separation with standard solvent systems.
Solutions:
-
Optimize Your Solvent System:
-
Shallow the Gradient: If using a gradient, make it much shallower around the elution point of your compounds.
-
Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, in a normal phase system, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol or Acetone/Hexane. The different solvent-solute interactions can often resolve closely eluting spots.
-
-
Increase Stationary Phase Loading: A longer column or a column packed with smaller particles provides more theoretical plates and can improve the resolution of closely eluting compounds.
-
Switch to a Higher Resolution Technique: This is a classic scenario where preparative HPLC excels over flash chromatography. The significantly higher efficiency of an HPLC column can easily separate compounds that are inseparable by flash.[6]
Frequently Asked Questions (FAQs)
What are the key properties of trimethylated indoles that affect purification?
The two most critical properties are:
-
Basicity: The N,N-dimethyl group on the indole nitrogen or side chain creates a tertiary amine, which is basic. This property dictates the need for modified chromatographic conditions to avoid interactions with acidic silica.[2]
-
Polarity: The overall polarity depends heavily on the other substituents on the indole ring. It can range from highly lipophilic to very polar, requiring a wide range of solvent systems for elution. The logP (octanol/water partition coefficient) can be a useful predictor of its behavior.[7]
How do I choose between Flash Chromatography and Preparative HPLC?
Use the following decision tree as a guide:
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polysubstituted indole synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Introduction: The Fischer Indole Synthesis Approach
The most common and direct route to methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is the Fischer indole synthesis.[1][2][3] This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 3,4,5-trimethylphenylhydrazine and methyl pyruvate. While robust, the specific substitution pattern of our target molecule introduces unique challenges that can lead to side reactions and reduced yields.
This guide will dissect these potential issues and offer practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and step-by-step protocols for mitigation.
Problem 1: Low or No Yield of the Desired Indole
Q: I've mixed my 3,4,5-trimethylphenylhydrazine and methyl pyruvate with an acid catalyst, but I'm seeing very little or none of my desired product. What's going wrong?
A: This is a frequent issue that can stem from several factors, primarily related to the stability of the intermediates and the reaction conditions.
Root Cause Analysis:
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete or reversible under your reaction conditions.
-
N-N Bond Cleavage: The electron-donating nature of the three methyl groups on the phenylhydrazine ring makes the N-N bond more susceptible to cleavage under acidic conditions. This is a significant competing pathway that leads to the formation of 3,4,5-trimethylaniline and other degradation byproducts, rather than the desired indole.
-
Insufficiently Strong Acid Catalyst: The[2][2]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, requires a sufficiently strong acid to protonate the enamine intermediate and facilitate the reaction.[1] If your acid is too weak, the reaction may stall.
-
Low Reaction Temperature: The rearrangement often has a significant activation energy barrier and may require elevated temperatures to proceed at a reasonable rate.[3]
Troubleshooting Protocol:
-
Optimize Hydrazone Formation:
-
Consider a two-step procedure: First, synthesize and isolate the phenylhydrazone from 3,4,5-trimethylphenylhydrazine and methyl pyruvate under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid).
-
Purify the hydrazone before subjecting it to the stronger acidic conditions required for cyclization. This ensures the cyclization step begins with a clean, well-characterized starting material.
-
-
Select the Appropriate Acid Catalyst:
-
If you are using a weak Brønsted acid like acetic acid, consider switching to a stronger one. Polyphosphoric acid (PPA) is often effective for challenging Fischer indole syntheses.[2]
-
Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can also be effective catalysts.[1]
-
-
Control Reaction Temperature:
-
Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature that promotes indole formation without excessive degradation.
-
-
Consider a Milder, Two-Phase System:
-
For sensitive substrates, a biphasic system (e.g., toluene and water with a phase-transfer catalyst) can sometimes provide a more controlled reaction environment, minimizing side reactions.
-
Problem 2: Formation of a Dark, Tarry, and Intractable Reaction Mixture
Q: My reaction has turned into a dark, polymeric mess, making purification nearly impossible. What causes this and how can I prevent it?
A: Tar formation is a common sign of product and/or starting material degradation under harsh reaction conditions.
Root Cause Analysis:
-
Excessively Strong Acid or High Temperature: The combination of a very strong acid and high temperatures can lead to the polymerization of the starting materials, intermediates, or the final indole product. Indoles, particularly electron-rich ones, can be sensitive to strong acids.
-
Air Oxidation: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored, polymeric byproducts.
Preventative Measures:
-
Optimize Acid Concentration and Temperature:
-
Use the mildest acid and lowest temperature that still afford a reasonable reaction rate. A systematic optimization of these parameters is crucial.
-
The table below provides a starting point for optimizing reaction conditions.
Catalyst Temperature Range (°C) Notes Acetic Acid 80-118 Often too weak for this substrate. PPA 80-140 Effective, but can cause charring at higher temperatures. ZnCl₂ 100-160 A common and effective Lewis acid catalyst. BF₃·OEt₂ 25-80 Can be effective at lower temperatures. -
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Gradual Addition:
-
If using a highly reactive catalyst like PPA, consider adding it portion-wise or adding the hydrazone to the pre-heated acid to maintain better control over the reaction exotherm.
-
Frequently Asked Questions (FAQs)
Q1: Could the methyl groups at positions 4 and 7 cause steric hindrance that prevents the cyclization?
A1: Yes, this is a valid concern. The methyl group at position 7 (ortho to the hydrazine moiety) can sterically hinder the[2][2]-sigmatropic rearrangement. This can lead to a higher activation energy for the desired cyclization pathway. To overcome this, you may need to use more forcing conditions (higher temperatures or a stronger acid), which in turn increases the risk of the side reactions mentioned above. Careful optimization is key.
Q2: Are there any alternative synthetic routes I should consider if the Fischer indole synthesis consistently fails?
A2: While the Fischer indole synthesis is the most direct route, other methods for constructing polysubstituted indoles exist, though they may require more steps. Some alternatives include:
-
The Bischler-Möhlau Indole Synthesis: This involves the reaction of an α-halo-ketone with an excess of an aniline. However, it can also suffer from harsh conditions and the formation of regioisomers.
-
Palladium-Catalyzed Indole Syntheses: Modern cross-coupling methodologies, such as the Larock indole synthesis, offer milder conditions but often require more complex starting materials.
For this specific target, persevering with the optimization of the Fischer indole synthesis is likely the most efficient approach.
Q3: What is the best way to purify the final product, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate?
A3: Purification can be challenging due to the potential for closely-eluting byproducts.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be fine-tuned based on TLC analysis.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an effective final purification step.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.
Experimental Workflow and Diagrams
General Protocol for the Fischer Indole Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Step 1: Phenylhydrazone Formation (Recommended)
-
In a round-bottom flask, dissolve 3,4,5-trimethylphenylhydrazine (1.0 eq) in ethanol.
-
Add methyl pyruvate (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure. The resulting crude phenylhydrazone can be used directly or purified by recrystallization.
Step 2: Cyclization
-
Place the chosen acid catalyst (e.g., PPA or ZnCl₂) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the acid to the desired reaction temperature (e.g., 100-120 °C).
-
Slowly add the phenylhydrazone from Step 1 to the hot acid with vigorous stirring.
-
Maintain the reaction at temperature for the optimized time, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography.
Reaction Mechanism and Side Reactions
The following diagram illustrates the key steps of the Fischer indole synthesis and the major competing side reaction.
Caption: Fischer indole synthesis pathway and a key side reaction.
References
- Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. A Review.
- Taber, D. F., & Neubert, T. D. (2016). The Fischer Indole Synthesis. Organic Reactions, 90, 1-732.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Robinson, B. (2012). The Fischer Indole Synthesis. John Wiley & Sons.
Sources
Technical Support Center: Optimization of Palladium-Catalyzed Intramolecular Oxidative Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Palladium-Catalyzed Intramolecular Oxidative Coupling. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Intramolecular oxidative coupling, a type of C-H activation/functionalization, offers an atom-economical route to construct cyclic scaffolds by forming C-C or C-heteroatom bonds without pre-functionalized starting materials.[1][2] However, its success is highly dependent on the careful orchestration of multiple reaction parameters.
This guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions, grounded in established mechanistic principles to empower you to solve challenges in your own research.
Core Concepts: The Catalytic Cycle
Understanding the reaction mechanism is crucial for effective troubleshooting. While several mechanistic pathways exist depending on the specific oxidant and substrate, a generalized catalytic cycle for a Pd(II)-catalyzed intramolecular C-H/C-H coupling typically involves the following key steps. The process is initiated by a Pd(II) precatalyst which is often the active catalytic state, distinguishing it from cross-coupling reactions that typically rely on a Pd(0)/Pd(II) cycle.[3][4]
-
C-H Activation/Cyclometalation: The reaction begins with the coordination of a directing group on the substrate to the Pd(II) center. This brings the catalyst into proximity with a specific C-H bond, which is then cleaved to form a palladacycle intermediate.[1][5] This is often the rate-determining and selectivity-determining step.
-
Oxidative Event: The palladacycle undergoes oxidation. This can occur through various pathways, potentially involving the formation of a high-valent Pd(IV) species.[6] The specific oxidant used is critical at this stage.
-
Reductive Elimination: The new C-C bond is formed via reductive elimination from the high-valent palladium intermediate, releasing the cyclized product.[3][6] This step regenerates a Pd(II) species.
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated, ready to begin a new cycle. In many oxidative C-H/C-H couplings, the cycle operates entirely within the Pd(II)/Pd(IV) manifold, though in other variations, the Pd(II) may be reduced to Pd(0) and then re-oxidized by the terminal oxidant.[7][8][9]
Caption: Generalized Pd(II)/Pd(IV) Catalytic Cycle.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the optimization of intramolecular oxidative coupling reactions.
Q1: My reaction shows no conversion, or the yield is very low. Where should I start?
A1: This is the most common issue and requires a systematic approach. Low or no conversion can stem from an inactive catalyst, incorrect reaction conditions, or substrate-related issues.
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Low Conversion.
Detailed Steps & Rationale:
-
Reagent Integrity:
-
Substrate: Ensure the starting material is pure and free of coordinating impurities that could poison the catalyst.
-
Solvent: Many Pd-catalyzed reactions are sensitive to water and oxygen.[10][11] Unless using an aerobic system, ensure solvents are rigorously dried and degassed.
-
Catalyst/Oxidant: Use freshly opened or properly stored palladium sources and oxidants. Silver salts are light-sensitive, and some organic oxidants can degrade over time.
-
-
Catalyst Activation & Stability:
-
Precatalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is generally more soluble and often more active than palladium(II) chloride (PdCl₂). If you are using a Pd(0) source like Pd₂(dba)₃, the oxidant must be able to convert it to the active Pd(II) state.[3]
-
Catalyst Decomposition: The formation of palladium black (insoluble Pd(0) precipitate) is a clear sign of catalyst death. This often happens when the re-oxidation of Pd(0) to Pd(II) is slow or inefficient.[7]
-
Solution: Consider adding a stabilizing ligand or switching to an oxidant known to stabilize Pd(0) intermediates, such as benzoquinone (BQ).[9]
-
-
-
Reaction Conditions:
-
Temperature: C-H activation is often the step with the highest energy barrier. If you see no reaction at a lower temperature (e.g., 80 °C), incrementally increase it to 100-120 °C.
-
Atmosphere: For reactions using O₂ or air as the terminal oxidant, ensure good headspace and efficient stirring to facilitate gas-liquid exchange.[7][8] Conversely, if the reaction is sensitive to oxygen, ensure it is run under an inert atmosphere (N₂ or Ar).
-
Q2: My reaction is producing significant amounts of side products, such as homocoupling of the starting material. What can I do?
A2: Side product formation often points to issues with selectivity or competing reaction pathways.
-
Cause - Homocoupling: This can occur if the intermolecular reaction competes with the desired intramolecular cyclization. This is often concentration-dependent.
-
Solution: Run the reaction at a higher dilution to favor the intramolecular pathway. The principle of high dilution is a classic strategy for favoring cyclization.
-
-
Cause - Decomposed Substrate: The combination of high temperatures and strong oxidants can sometimes degrade sensitive starting materials.
-
Solution: Run control experiments by heating the substrate with the oxidant in the absence of the palladium catalyst to check for stability. If degradation occurs, a milder oxidant or lower reaction temperature is necessary.
-
Q3: I see the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A3: As mentioned, palladium black is precipitated Pd(0) and indicates catalyst deactivation. In an oxidative coupling cycle, the palladium catalyst should be regenerated to its active Pd(II) state by the oxidant. If this regeneration is slow or fails, the Pd(II) intermediate can be reduced to Pd(0), which then aggregates and crashes out of solution.
Prevention Strategies:
-
Choice of Oxidant: Some oxidants are better at re-oxidizing Pd(0) than others. Molecular oxygen is effective but its activation can be complex.[9] Benzoquinone (BQ) and its derivatives are excellent because they can coordinate to and stabilize Pd(0) intermediates, preventing aggregation and facilitating re-oxidation.[9]
-
Ligands: Nitrogen-based or phosphine ligands can stabilize the palladium center and prevent precipitation.[7] However, be aware that strongly coordinating ligands can sometimes inhibit catalysis by creating an overly stable complex.
-
Co-oxidants/Additives: In many aerobic oxidations, a co-catalyst like Cu(II) is used to facilitate the re-oxidation of palladium by air.[12] The copper system acts as a redox shuttle between Pd(0) and O₂.
Key Parameter Optimization: Protocols & Data
Successful optimization requires the systematic screening of key variables. Below are tables summarizing common choices and a general protocol for reaction setup.
Table 1: Screening of Key Reaction Parameters
| Parameter | Common Options | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, PdCl₂, Pd(TFA)₂ | Pd(OAc)₂ is the most common due to its good solubility and reactivity. Use 2-10 mol %. |
| Oxidant | Benzoquinone (BQ): Stoichiometric O₂ (Air): Terminal oxidant Ag₂CO₃, AgOAc: Stoichiometric Cu(OAc)₂, Cu(OTf)₂: Often as co-catalyst with air | BQ: Effective but produces hydroquinone as a byproduct.[9] O₂/Air: Atom-economical and clean (byproduct is H₂O), but can require co-catalysts (e.g., Cu salts) for efficient turnover.[8][12] Ag(I): Often used, but stoichiometric silver waste is a drawback. Cu(II): Excellent for aerobic reactions. |
| Ligand | None: Many reactions proceed without added ligand. Phosphines: PPh₃, P(o-tol)₃ N-Ligands: Pyridine, Bipyridine | Ligands modulate the steric and electronic properties of the Pd center, affecting reactivity and stability.[3] Electron-rich, bulky ligands can promote reductive elimination. Nitrogen-based ligands can stabilize the catalyst in aerobic oxidations.[7] |
| Solvent | Toluene, Dioxane, Acetonitrile (MeCN), Dimethylformamide (DMF), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE) | Solvent polarity and coordinating ability are critical.[10][13] Polar aprotic solvents (DMF, MeCN) can stabilize charged intermediates. Acetic acid can act as both a solvent and a proton source, potentially assisting in the C-H activation step. |
| Additive | Acetic Acid (AcOH), Pivalic Acid (PivOH), Trifluoroacetic Acid (TFA) | Carboxylic acids are often crucial additives. They can act as proton shuttles in the C-H activation step (concerted metalation-deprotonation pathway) and modify the ligand sphere of the palladium. |
Experimental Protocol: General Procedure for an Optimization Reaction
This protocol outlines a typical setup for screening conditions for an intramolecular oxidative coupling.
-
Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol %) and the oxidant (e.g., Benzoquinone, 2.0 equivalents).
-
Reagent Addition: Add the substrate (1.0 equivalent, e.g., 0.2 mmol) and any ligand or additive.
-
Atmosphere Control: Seal the tube with a screw cap or septum.[14] Evacuate and backfill with an inert gas (N₂ or Ar) three times. If using air or O₂ as the oxidant, replace the atmosphere with a balloon of air or O₂.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL to achieve a 0.1 M concentration) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).[14]
-
Monitoring: Monitor the reaction progress by taking small aliquots at time intervals and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature.[14] Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[14]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired product.[14]
Frequently Asked Questions (FAQs)
Q: Do I need a directing group for this reaction to work? A: Yes, in almost all cases. Intramolecular C-H activation relies on a coordinating group (like pyridine, amide, or carboxylic acid) to deliver the palladium catalyst to a specific C-H bond, thereby controlling the regioselectivity and overcoming the inertness of the C-H bond.[1][5]
Q: Can I use a Pd(0) catalyst source like Pd(PPh₃)₄? A: You can, but it's often less direct. The active catalyst is typically Pd(II). If you start with Pd(0), the first step in the reaction must be its oxidation to Pd(II) by the stoichiometric oxidant.[3] Using a Pd(II) source like Pd(OAc)₂ is generally more straightforward.
Q: My reaction requires air as the oxidant, but the yield is inconsistent. Why? A: Reproducibility in aerobic oxidations can be challenging. The efficiency of the reaction depends on the rate of oxygen diffusion into the solution. Inconsistent results can be due to:
-
Variable Stirring Rate: Inadequate stirring leads to poor mixing at the gas-liquid interface.
-
Flask Geometry and Headspace: A larger surface area and sufficient headspace improve oxygen availability.
-
Purity of Air: Using a balloon of compressed air can be more reproducible than relying on ambient air which may have variable humidity.
Q: What is the role of acidic additives like pivalic acid? A: Carboxylic acid additives play multiple roles. They can facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism, where the carboxylate acts as a proton shuttle. This lowers the activation energy of the C-H cleavage. They can also exchange with other ligands (like acetate) on the palladium center, creating a more reactive catalytic species.
References
-
Oxidative addition and palladium coupling. (n.d.). St. Benedict & St. John's. [Link]
-
Kumar, A., et al. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Jung, M. Y., et al. (2003). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. [Link]
-
Jung, M. Y., et al. (2003). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]
-
Ray, J. K. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
Pérez-Temprano, M. H., et al. (2016). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]
-
Smith, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wang, G., et al. (2016). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. MDPI. [Link]
-
Anonymous. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Wang, Z., et al. (2024). Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes. National Institutes of Health. [Link]
-
Maji, A., & Kundu, S. (2015). Recent advances in intramolecular C–O/C–N/C–S bond formation via C–H functionalization. Organic & Biomolecular Chemistry. [Link]
-
McDonald, R. I., et al. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis. [Link]
-
Powers, D. C., et al. (2010). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society. [Link]
-
Scharpenberg, D. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Shabani, S., et al. (2019). Intramolecular Palladium-Catalyzed Alkane C-H Arylation from Aryl Chlorides. ResearchGate. [Link]
-
Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
Sources
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Low Potency in Early Lead Indole Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of low potency in early lead indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] However, initial hits from screening campaigns often exhibit modest potency, requiring a systematic and informed optimization strategy.
This guide provides practical, experience-driven troubleshooting advice and detailed protocols to empower you to rationally design and synthesize indole derivatives with enhanced biological activity.
Section 1: Frequently Asked questions (FAQs) - First-Line Troubleshooting
This section addresses the initial questions that arise when a promising indole lead shows underwhelming potency.
Q1: My indole lead has low potency (micromolar range). Where do I even begin the optimization process?
Low initial potency is a common starting point in drug discovery. A systematic approach is crucial. Begin by establishing a robust understanding of the Structure-Activity Relationship (SAR). This involves synthesizing and testing a small, focused library of analogs to probe the effect of substituents at key positions of the indole ring.[2]
Simultaneously, it's essential to rule out experimental artifacts. Ensure the low potency isn't a result of issues with the compound's purity, solubility in the assay buffer, or metabolic instability under the experimental conditions.[3]
Q2: How do I determine which positions on the indole ring are most important for activity?
The indole scaffold offers several positions for modification. Based on extensive research, the most common starting points for SAR exploration are:
-
N-1 Position: The indole nitrogen. Alkylation or acylation at this position can influence the compound's electronic properties, conformation, and interaction with the biological target.
-
C-3 Position: This is often the most nucleophilic position and a common site for introducing a variety of substituents that can directly interact with the target protein.
-
C-5 Position: Modifications at this position can impact solubility, metabolic stability, and interactions with the target.[1]
A focused initial library should include simple modifications at these positions to quickly map out the initial SAR landscape.
Q3: Could the observed low potency be an artifact of my assay? How can I be sure the results are real?
This is a critical question. False positives and negatives are prevalent in high-throughput screening (HTS).[4][5] Here’s a checklist to gain confidence in your results:
-
Compound Purity and Identity: Confirm the purity and structure of your compound using methods like LC-MS and NMR.
-
Solubility: Visually inspect your assay plates for compound precipitation. Poor aqueous solubility can lead to an underestimation of potency.[6]
-
Assay Controls: Ensure your positive and negative controls are behaving as expected.
-
Orthogonal Assays: If possible, confirm the activity in a different assay format that measures the same biological endpoint but uses a different detection technology.
-
Dose-Response Curve: A well-behaved sigmoidal dose-response curve is a good indicator of genuine activity. A steep or shallow curve might suggest assay interference.[7]
Section 2: Troubleshooting Guide - Deeper Dives into Specific Issues
This section provides more in-depth guidance on tackling common problems encountered during lead optimization.
Issue: My indole compound has poor aqueous solubility, potentially affecting my potency measurement.
Poor solubility is a frequent challenge with planar, aromatic molecules like indoles.[3] This can lead to artificially low potency readings as the compound may precipitate out of the assay buffer at higher concentrations.
Troubleshooting Steps:
-
Measure Solubility: Quantify the aqueous solubility of your compound. The shake-flask method is a reliable, albeit low-throughput, technique.[3] For higher throughput, turbidimetric solubility assays can be employed.[8]
-
Structural Modifications to Enhance Solubility:
-
Introduce Polar Functional Groups: Adding small, polar groups like hydroxyl (-OH), amino (-NH2), or short amides can significantly improve solubility. Be mindful that these changes can also affect other properties.
-
Disrupt Planarity: Introducing non-planar substituents or using saturated ring systems can disrupt the crystal lattice packing, often leading to improved solubility.
-
Ionizable Groups: For compounds with a suitable handle, introducing a basic amine or a carboxylic acid can dramatically increase solubility at physiological pH.
-
Experimental Protocol: Shake-Flask Method for Solubility Determination [3]
-
Add an excess amount of the solid compound to a known volume of the relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[9] This concentration represents the thermodynamic solubility.
Issue: My compound shows good potency in a biochemical assay but is much weaker in a cell-based assay.
This is a common and informative observation. A significant drop in potency between a biochemical (e.g., purified enzyme) and a cell-based assay often points to issues with:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[10]
-
Metabolic Instability: The compound might be rapidly metabolized by enzymes within the cells.[11]
-
Efflux: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency drop-off in cell-based assays.
Strategies to Improve Cell Permeability:
-
Optimize Lipophilicity: Aim for a balanced logP (typically in the range of 1-3 for oral drugs).
-
Reduce Polar Surface Area (PSA): A PSA of less than 140 Ų is generally considered favorable for cell permeability.
-
Mask Polar Groups: Prodrug strategies can be employed to temporarily mask polar functional groups, facilitating cell entry.
Issue: My indole series suffers from rapid metabolic degradation.
Indole rings, particularly electron-rich ones, are susceptible to oxidative metabolism by cytochrome P450 enzymes (CYPs).[12] This can lead to poor pharmacokinetic properties and, in some cases, the formation of reactive metabolites.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Determine the metabolic stability of your compounds using liver microsomes.[11][13] This will provide a quantitative measure of their susceptibility to phase I metabolism.
-
Metabolite Identification: If a compound is unstable, identify the "metabolic hotspots" – the specific sites on the molecule that are being modified. This is typically done using LC-MS/MS.
-
Blocking Metabolic Hotspots:
-
Introduce Electron-Withdrawing Groups: Adding groups like fluorine or a trifluoromethyl group to the indole ring can make it less susceptible to oxidation.
-
Steric Hindrance: Placing a bulky group near the metabolic hotspot can sterically shield it from the metabolic enzymes.
-
Bioisosteric Replacement: In some cases, replacing the indole scaffold with a more metabolically stable bioisostere (e.g., azaindole, indazole) can be an effective strategy.[14]
-
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes [11][15]
-
Prepare a solution of your test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add liver microsomes (human, rat, or other species of interest) to the compound solution.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Section 3: Practical Medicinal Chemistry Strategies and Protocols
This section provides actionable synthetic protocols for modifying your indole leads.
Strategy: Exploring Substitutions at the Indole Nitrogen (N-1)
Modification at the N-1 position can significantly impact potency by altering the hydrogen-bonding capacity and overall electronic nature of the indole ring.
Experimental Protocol: N-Alkylation of Indole using Sodium Hydride [16][17][18]
-
To a solution of the indole (1 equivalent) in anhydrous DMF or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes turbid.
-
Cool the mixture back to 0°C and add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategy: Probing the C-3 Position for Favorable Interactions
The C-3 position is often a key interaction point with the target protein. Introducing diverse substituents at this position is a cornerstone of indole lead optimization.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Indoles [19][20][21]
-
In a reaction vessel, combine the indole (1 equivalent), the aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Data Interpretation and Visualization
A clear understanding and presentation of your SAR data are essential for making informed decisions in your lead optimization campaign.
Interpreting Potency Data (IC50/EC50)
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the response (e.g., enzyme activity) by 50%. A lower IC50 value indicates a more potent inhibitor.[7][22]
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates a more potent agonist.[22][23]
When comparing compounds, a statistically significant difference in IC50 or EC50 values (typically a 3-fold or greater difference) is generally considered meaningful for guiding SAR.[24]
Example SAR Table for Indole-Based Kinase Inhibitors
The following table illustrates how to present SAR data to clearly show the impact of structural modifications on potency.
| Compound | R1 (N-1) | R2 (C-3) | R3 (C-5) | Kinase IC50 (nM) |
| 1 (Lead) | H | H | H | 2500 |
| 2 | CH₃ | H | H | 1500 |
| 3 | H | Phenyl | H | 500 |
| 4 | H | 4-Fluorophenyl | H | 250 |
| 5 | H | H | F | 1800 |
| 6 | H | H | OCH₃ | 900 |
| 7 | CH₃ | 4-Fluorophenyl | H | 150 |
Data is hypothetical and for illustrative purposes.
This table clearly demonstrates that:
-
N-methylation (Compound 2) provides a modest improvement in potency.
-
A phenyl group at C-3 significantly improves potency (Compound 3), and adding a fluorine to this ring provides a further enhancement (Compound 4).
-
Substitution at C-5 has a less pronounced effect, with fluorine being slightly detrimental (Compound 5) and a methoxy group being beneficial (Compound 6).
-
Combining the best modifications at N-1 and C-3 leads to the most potent compound in this series (Compound 7).
Section 5: Advanced Strategies
Bioisosteric Replacement
When faced with persistent issues like metabolic instability or off-target toxicity, consider bioisosteric replacement of the indole core.[14][25] This involves replacing the indole with a different heterocyclic system that mimics its size, shape, and electronic properties but has improved ADME/Tox profiles.[2]
Common Bioisosteres for Indole:
-
Azaindoles
-
Indazoles
-
Benzofurans
-
Benzothiophenes
The choice of bioisostere is context-dependent and often requires empirical testing.[26]
Caption: Bioisosteric replacement strategies for the indole scaffold.
References
-
Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (n.d.). Retrieved January 23, 2026, from [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). Retrieved January 23, 2026, from [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). Retrieved January 23, 2026, from [Link]
-
Microsomal Stability. (n.d.). Retrieved January 23, 2026, from [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? (2014). Retrieved January 23, 2026, from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Retrieved January 23, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Retrieved January 23, 2026, from [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Retrieved January 23, 2026, from [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Retrieved January 23, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved January 23, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). Retrieved January 23, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Retrieved January 23, 2026, from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Retrieved January 23, 2026, from [Link]
-
Applications of Bioisosteres in the Design of Biologically Active Compounds. (2023). Retrieved January 23, 2026, from [Link]
-
(PDF) Direct Palladium-Catalyzed C-3 Arylation of Indoles. (2025). Retrieved January 23, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Retrieved January 23, 2026, from [Link]
-
Compound solubility measurements for early drug discovery. (2022). Retrieved January 23, 2026, from [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles. (n.d.). Retrieved January 23, 2026, from [Link]
-
Navigating Challenges in Cell Therapy Potency Assays. (2024). Retrieved January 23, 2026, from [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). Retrieved January 23, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). Retrieved January 23, 2026, from [Link]
-
Using High-Throughput Screening to Rapidly Identify Targets. (2022). Retrieved January 23, 2026, from [Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). Retrieved January 23, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Retrieved January 23, 2026, from [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). Retrieved January 23, 2026, from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved January 23, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Retrieved January 23, 2026, from [Link]
-
Structure Activity Relationships. (n.d.). Retrieved January 23, 2026, from [Link]
-
Optimisation of a potency assay for the assessment of immunomodulative potential of clinical grade multipotent mesenchymal stromal cells. (2018). Retrieved January 23, 2026, from [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (n.d.). Retrieved January 23, 2026, from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Retrieved January 23, 2026, from [Link]
-
Aqueous Solubility Assays. (n.d.). Retrieved January 23, 2026, from [Link]
-
in the chemical literature: N-alkylation of an indole. (2019). Retrieved January 23, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Retrieved January 23, 2026, from [Link]
-
Medicinal Chemistry: Lead Modification and Optimization. (2019). Retrieved January 23, 2026, from [Link]
-
Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. (n.d.). Retrieved January 23, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). Retrieved January 23, 2026, from [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). Retrieved January 23, 2026, from [Link]
-
Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. (2026). Retrieved January 23, 2026, from [Link]
-
Metabolic Stability Assay Services. (n.d.). Retrieved January 23, 2026, from [Link]
-
P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Retrieved January 23, 2026, from [Link]
-
Drug dose-response data analysis. (2021). Retrieved January 23, 2026, from [Link]
-
Applications of Bioisosteres in the Design of Biologically Active Compounds. (n.d.). Retrieved January 23, 2026, from [Link]
-
In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. scispace.com [scispace.com]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. mercell.com [mercell.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Applications of Bioisosteres in the Design of Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
strategies to improve the physicochemical properties of indole-based hits
A Senior Application Scientist's Guide to Improving Physicochemical Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] However, early-stage indole "hits" often present significant challenges related to their physicochemical properties, including poor solubility, high lipophilicity, and metabolic instability, which can hinder their development into viable drug candidates.[1]
This guide provides a series of troubleshooting sections and frequently asked questions (FAQs) designed to address common experimental issues and strategic decisions you may encounter. The advice herein is grounded in established medicinal chemistry principles and aims to provide not just protocols, but the rationale behind them.
Part 1: Troubleshooting Poor Aqueous Solubility
Poor aqueous solubility is a primary reason for the failure of promising drug candidates, as it often leads to low and erratic bioavailability.[4]
FAQ 1: My indole-based hit has very low aqueous solubility (<10 µM). What are the primary medicinal chemistry strategies to improve this?
Low solubility in indole-containing compounds often stems from the planar, aromatic, and lipophilic nature of the bicyclic ring system. To address this, consider the following strategies, often used in combination:
-
Introduce Polar Functional Groups: The most direct approach is to append polar groups that can engage in hydrogen bonding with water.
-
Rationale: By increasing the polarity of the molecule, you enhance its interaction with the aqueous environment, thereby improving solubility.
-
Strategic Placement:
-
N-1 Position: Alkylation or acylation at the N-1 position can modulate lipophilicity and metabolic stability. However, excessive substitution can decrease activity by hindering hydrogen bonding capabilities.[5] N-benzyl and N-alkyl indoles have shown improved cell permeability.[5]
-
Benzene Ring (C4-C7): Functionalization of the benzene portion of the indole is challenging but can be highly effective.[6] Introducing small polar groups like hydroxyl (-OH), methoxy (-OCH3), or amides can significantly impact solubility. For instance, a 5-methoxy group has been shown to improve the activity of certain indole derivatives.[7]
-
Pyrrole Ring (C2-C3): The C2 and C3 positions are often crucial for pharmacological activity, so modifications here must be made cautiously. However, adding small polar substituents can be beneficial.
-
-
-
Disrupt Planarity and Symmetry: High molecular planarity can lead to strong crystal lattice packing, which in turn decreases solubility.
-
Rationale: By introducing non-planar or bulky groups, you disrupt the crystal packing, making it easier for water molecules to solvate the compound.
-
Approaches:
-
Introduce sp3-hybridized centers.
-
Add bulky substituents that force a twisted conformation.
-
-
-
Structural Simplification: Overly complex and large molecules tend to have lower solubility.
-
Rationale: Removing non-essential lipophilic appendages reduces the overall lipophilicity and molecular weight, often leading to better solubility. This strategy involves identifying the core pharmacophore and trimming away unnecessary parts of the molecule.
-
-
Bioisosteric Replacement: Replace the indole core or its substituents with other groups that have similar steric and electronic properties but different physicochemical characteristics.
-
Rationale: This allows for the retention of biological activity while improving properties like solubility. For example, replacing a phenyl group with a more polar pyridyl group can enhance solubility.
-
Experimental Workflow: Assessing Kinetic Solubility
Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a solution when added from a DMSO stock. It is a crucial early-stage measurement.[8]
Detailed Protocol: Nephelometric Kinetic Solubility Assay [4][9][10][11][12]
-
Preparation of Stock Solutions:
-
Dissolve the test compound in 100% DMSO to a final concentration of 10 mM.
-
-
Plate Setup:
-
In a 96-well or 384-well microtiter plate, perform serial dilutions of your compound stock solution in DMSO.
-
Dispense a small, precise volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of a clear-bottomed assay plate.
-
-
Addition of Aqueous Buffer:
-
Rapidly add a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
-
Incubation and Mixing:
-
Immediately mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).
-
-
Measurement:
-
Use a nephelometer to measure the light scattering in each well. An increase in scattered light indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal significantly deviates from the baseline, indicating precipitation.
-
Troubleshooting Guide: Kinetic Solubility Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent mixing; Pipetting errors; Temperature fluctuations. | Ensure rapid and uniform mixing after buffer addition. Use calibrated pipettes and reverse pipetting for viscous solutions like DMSO. Maintain a stable incubation temperature. |
| Compound Precipitates in DMSO Stock | Compound has low solubility in DMSO. | Gently warm the stock solution. If precipitation persists, a lower stock concentration may be necessary. |
| False Negative (No Precipitation at High Concentrations) | Compound is highly soluble or forms a supersaturated solution that is stable for the duration of the assay. | Extend the incubation time or include a "crash" step (e.g., a brief, vigorous shake) to induce precipitation. |
| False Positive (Precipitation at Low Concentrations) | Compound is genuinely poorly soluble; Contamination of the buffer or plate. | Confirm the result with a repeat experiment. Use fresh, filtered buffer and new plates. |
Part 2: Managing High Lipophilicity
While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity (high LogP/LogD) can lead to poor absorption, increased metabolic clearance, and off-target toxicity.[13]
FAQ 2: My indole hit is potent, but its cLogP is > 5. How can I reduce lipophilicity without sacrificing potency?
Reducing lipophilicity requires a careful balancing act. Here are some effective strategies:
-
Introduce Polar or Ionizable Groups: Similar to improving solubility, adding polar functionalities is a key strategy.
-
Rationale: These groups increase the hydrophilic character of the molecule, lowering its partition coefficient.
-
Examples:
-
Incorporate basic amines (e.g., piperidine, morpholine) that will be protonated at physiological pH.
-
Add acidic groups like carboxylic acids or tetrazoles.
-
Introduce non-ionizable polar groups such as amides, sulfonamides, or small alcohols.
-
-
-
Bioisosteric Replacements:
-
N-Arylation of the Indole Core:
Experimental Workflow: Determining LogD
LogD is the distribution coefficient of a compound between an organic phase (typically n-octanol) and an aqueous phase at a specific pH. It is a more physiologically relevant measure of lipophilicity for ionizable compounds than LogP.
Detailed Protocol: Shake-Flask HPLC-Based LogD Measurement [22][23][24]
-
Preparation of Phases:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by mixing them vigorously and allowing them to separate overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.
-
-
Equilibration:
-
Shake the vials vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.
-
-
Phase Separation:
-
Centrifuge the vials at a low speed to ensure complete separation of the octanol and aqueous layers.
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Dilute the aliquots in a suitable solvent and analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation:
-
LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
-
Troubleshooting Guide: LogD Measurement
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion Formation | Vigorous shaking with certain compounds. | Use a gentler mixing method (e.g., slow rotation). Allow a longer time for phase separation, or use a brief, low-speed centrifugation. |
| Poor Mass Balance | Compound adsorption to the vial surface; Volatility of the compound; Degradation in one of the phases. | Use silanized glass vials. Ensure vials are tightly sealed. Check the stability of the compound in both phases prior to the experiment. |
| Inaccurate Quantification | Matrix effects in LC-MS/MS from the octanol or buffer components.[25][26][27] | Prepare calibration standards in the corresponding matrix (octanol-saturated buffer and buffer-saturated octanol). Use a stable isotope-labeled internal standard. |
Part 3: Addressing Metabolic Instability
Indole-based compounds can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor in vivo exposure.
FAQ 3: My indole compound shows high clearance in a human liver microsomal stability assay. What are the common metabolic "soft spots" on the indole ring and how can I block them?
The electron-rich nature of the indole ring makes it prone to oxidative metabolism.
-
Common Sites of Metabolism:
-
Oxidation of the Pyrrole Ring: The C2 and C3 positions are particularly susceptible to oxidation.
-
Hydroxylation of the Benzene Ring: The C4, C5, C6, and C7 positions can all be hydroxylated by CYP enzymes.
-
N-Dealkylation: If there is an alkyl group on the indole nitrogen, it can be a site of metabolism.
-
-
Strategies to Improve Metabolic Stability:
-
Blocking Metabolic Sites with Halogens:
-
Rationale: Introducing electron-withdrawing groups like fluorine or chlorine can "shield" a potential site of metabolism by making it less electron-rich and thus less favorable for oxidation. Halogen substitution at the C-5 or C-6 positions can enhance metabolic stability.[1]
-
-
Bioisosteric Replacement:
-
Rationale: Replacing a metabolically liable part of the molecule with a more stable bioisostere can block metabolism while retaining activity. For example, replacing a methyl group with a trifluoromethyl group.
-
-
Deuteration:
-
Rationale: Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.
-
-
Experimental Workflow: Microsomal Stability Assay
This in vitro assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.[28]
Detailed Protocol: Human Liver Microsomal Stability Assay [29][30]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound.
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound with the liver microsomes in buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of disappearance, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
-
Troubleshooting Guide: Microsomal Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No Disappearance of Compound (Too Stable) | Compound is not a substrate for the enzymes present; Assay sensitivity is too low to detect a small change. | Consider using a higher concentration of microsomes or a longer incubation time.[29] Ensure your analytical method has a sufficiently low limit of quantification. |
| Compound Disappears Too Quickly | High metabolic liability; Non-specific binding to the plate or microsomes. | Re-run the assay with a shorter incubation time and more time points at the beginning. Include a control incubation without NADPH to assess non-enzymatic degradation and non-specific binding. |
| Poor Recovery at Time Zero | Inefficient protein precipitation; Adsorption to labware; Matrix effects in LC-MS/MS. | Optimize the protein precipitation step (e.g., try different organic solvents). Use low-binding plates and pipette tips. Validate the LC-MS/MS method for matrix effects.[25][26][27][31] |
Data Summary and Visualization
Table 1: Example of Physicochemical Property Modulation of an Indole Scaffold
| Compound | Modification | Aqueous Solubility (µM) | LogD (pH 7.4) | Microsomal t1/2 (min) |
| Hit-1 | Parent Indole | 2 | 4.8 | 5 |
| Analog-1A | Add 5-OH | 25 | 4.2 | 8 |
| Analog-1B | Add 6-Cl | 1.5 | 5.2 | 25 |
| Analog-1C | N-CH2-Morpholine | 80 | 3.5 | 15 |
| Analog-1D | Bioisostere (Indazole) | 15 | 4.5 | 20 |
Note: Data are hypothetical and for illustrative purposes.
Diagram 1: General Workflow for Improving Physicochemical Properties
Caption: Iterative cycle of physicochemical property optimization.
Diagram 2: Decision Tree for Solubility Enhancement
Caption: Strategy selection for improving aqueous solubility.
References
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Available at: [Link]
-
Addressing the Challenges of Low Clearance in Drug Research. PMC - NIH. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. Available at: [Link]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available at: [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Available at: [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Available at: [Link]
-
Scope of N‐arylation of different indoles with aryl iodides. Reaction.... ResearchGate. Available at: [Link]
-
Bioisosterism. Drug Design Org. Available at: [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
-
(PDF) High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery. ResearchGate. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]
-
A Cost-Effective Indole Reaction Could Accelerate Drug Development. Technology Networks. Available at: [Link]
-
High throughput microsomal stability assay for insoluble compounds. PubMed. Available at: [Link]
-
DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Available at: [Link]
-
(PDF) High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. Available at: [Link]
-
Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. "Substituent Effects on the Solubility and Electronic Properties of the" by Austin Biaggne, William B. Knowlton et al. [scholarworks.boisestate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study [mdpi.com]
- 14. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 15. Bioisosterism - Drug Design Org [drugdesign.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
The Structure-Activity Relationship of 4,6,7-Trimethyl Substituted Indoles: A Comparative Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents due to its structural resemblance to endogenous molecules and its ability to interact with a wide array of biological targets.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of substituted indoles, with a specific focus on the largely unexplored yet promising 4,6,7-trimethyl substitution pattern. By synthesizing data from related indole derivatives, this document aims to provide a predictive framework for the biological activities of this novel class of compounds and to offer a comparative analysis against other key indole-based pharmacophores.
The Indole Scaffold: A Versatile Platform for Drug Design
The indole ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. This deceptively simple structure is found in a vast number of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The indole nucleus's ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions allows it to bind to a diverse range of enzymes and receptors, making it a highly sought-after scaffold in drug discovery.[1]
Decoding the Structure-Activity Relationship: The Significance of Substitution
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. The benzene ring (positions 4, 5, 6, and 7) and the pyrrole ring (positions 1, 2, and 3) are all amenable to substitution, and even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
Substitution at the Benzene Ring: A Hotspot for Activity Modulation
The benzene portion of the indole nucleus is a key area for modification to fine-tune biological activity. Substitutions at positions 4, 5, 6, and 7 can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
The Case for 4,6,7-Trimethyl Substitution: A Predictive Analysis
While direct and extensive research on 4,6,7-trimethyl substituted indoles is nascent, we can extrapolate a probable SAR profile by examining the individual and combined effects of methyl groups at these positions, drawing parallels from studies on related substituted indoles.
-
Position 4: Substitution at the 4-position of the indole ring can introduce steric hindrance that may influence binding affinity and selectivity. The presence of a methyl group at this position, being a small lipophilic group, could enhance binding to hydrophobic pockets within a target protein.
-
Position 6: The 6-position is often a site for modifications that impact the overall electronic nature of the indole ring. A methyl group at this position acts as a weak electron-donating group, which can modulate the reactivity of the indole nucleus. Studies on bis-indole compounds have shown that a 6-6' linkage can lead to a more compact molecular shape, which may be favorable for fitting into certain binding sites.[4]
-
Position 7: Substitution at the 7-position is sterically sensitive and can significantly impact interactions with the target. In the context of 7-azaindoles, which are bioisosteres of indoles, this position is crucial for forming key hydrogen bond interactions with kinase hinge regions.[5] A methyl group at the 7-position of an indole could provide a hydrophobic contact point and influence the orientation of the molecule within a binding pocket.
The combined presence of methyl groups at positions 4, 6, and 7 is likely to create a unique lipophilic environment on the benzene ring of the indole. This trimethyl substitution pattern could enhance membrane permeability and bioavailability. Furthermore, the specific steric bulk and electronic effects of this arrangement could confer selectivity for particular biological targets.
Comparative Analysis: 4,6,7-Trimethyl Indoles vs. Other Substituted Indoles
To better understand the potential of 4,6,7-trimethyl indoles, it is instructive to compare their predicted properties with those of well-studied indole derivatives.
| Indole Derivative Class | Key Structural Features | Reported Biological Activities | Potential Advantages of 4,6,7-Trimethyl Substitution |
| 5,6,7-Trimethoxyindoles | Methoxy groups at positions 5, 6, and 7 | Potent antiproliferative and vascular disrupting agents.[6] | Methyl groups are less bulky and less polar than methoxy groups, which may lead to different binding modes and improved pharmacokinetic profiles. |
| 6,7-Annulated-4-substituted Indoles | A fused ring at the 6,7-position and substitution at the 4-position | Antitumor activity. | The trimethyl substitution offers more conformational flexibility compared to a rigid fused ring system, potentially allowing for better adaptation to different binding sites. |
| Methyl-substituted Indoles (various positions) | Methyl groups at various single positions | Antimicrobial and anticancer activities.[7][8] | The specific 4,6,7-trimethyl pattern offers a unique combination of steric and electronic properties not present in mono-methylated indoles. |
Anticipated Biological Activities of 4,6,7-Trimethyl Substituted Indoles
Based on the SAR of related compounds, 4,6,7-trimethyl substituted indoles are anticipated to exhibit a range of biological activities, including:
-
Anticancer Activity: The indole scaffold is a common feature in many anticancer agents.[9][10][11] The lipophilic nature of the 4,6,7-trimethyl substitution pattern may enhance the ability of these compounds to cross cell membranes and interact with intracellular targets such as kinases or tubulin.
-
Antimicrobial Activity: Various substituted indoles have demonstrated potent antimicrobial effects.[12][13][14] The methyl groups could contribute to the disruption of bacterial cell membranes or inhibit key microbial enzymes. 5-Methylindole, for instance, has shown bactericidal activity against various pathogens.[7]
Experimental Workflows for Evaluating Biological Activity
To validate the predicted biological activities of novel 4,6,7-trimethyl substituted indoles, a series of well-defined experimental protocols should be employed.
Antiproliferative Activity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4,6,7-trimethyl substituted indole derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for Antiproliferative Activity
Caption: Workflow for determining the antiproliferative activity of test compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the 4,6,7-trimethyl substituted indole derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Relationship of SAR Postulates
Caption: Interplay of factors influencing the biological activity of indole derivatives.
Conclusion
The 4,6,7-trimethyl substituted indole scaffold represents an intriguing and underexplored area in medicinal chemistry. Based on a comprehensive analysis of the SAR of related indole derivatives, it is postulated that these novel compounds will possess significant biological activities, particularly in the realms of oncology and infectious diseases. The unique steric and electronic profile conferred by the trimethyl substitution pattern holds the promise of enhanced potency, selectivity, and favorable pharmacokinetic properties. Rigorous experimental validation, following the protocols outlined in this guide, is now required to unlock the full therapeutic potential of this promising class of molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro Multiparametric Evaluation of Indole-2-Carboxamides
Introduction: The Indole-2-Carboxamide Scaffold - A Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs with a wide array of biological activities.[1] This bicyclic heteroaromatic system's ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile framework for designing molecules that can bind to a diverse range of biological targets.[1] Among its many derivatives, indole-2-carboxamides have emerged as a particularly promising class of compounds, demonstrating efficacy as anticancer, anti-inflammatory, and anti-infective agents.[2][3]
The journey from a promising chemical scaffold to a viable clinical candidate is, however, fraught with challenges. Early-stage drug discovery often focuses on optimizing activity against a primary target, but this narrow focus can lead to late-stage failures due to unforeseen off-target toxicities or poor pharmacokinetic properties. A multiparametric approach to in vitro evaluation is therefore not just beneficial, but essential for mitigating these risks. By simultaneously assessing a compound's efficacy, mechanism of action, and potential liabilities, we can build a comprehensive profile that enables more informed decision-making and increases the probability of success.
This guide provides a framework for the multiparametric in vitro evaluation of novel indole-2-carboxamide series, using a hypothetical set of compounds to illustrate the process. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate analysis. Our objective is to create a self-validating system of assays that provides a holistic view of a compound's potential, guiding its journey from the bench to the clinic.
The Multiparametric Evaluation Workflow: A Holistic Approach
A robust in vitro evaluation workflow should be designed to answer several key questions about a novel compound series. We advocate for a tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic and safety-related assays.
Caption: A tiered workflow for the multiparametric evaluation of indole-2-carboxamides.
Tier 1: Foundational Assessment
The initial tier of our evaluation focuses on establishing the basic activity and toxicity profile of our indole-2-carboxamide series.
Cytotoxicity Screening
Before delving into specific mechanisms, it is crucial to determine the general cytotoxicity of the compounds across different cell lines. This allows us to establish a therapeutic window and identify cell lines that are particularly sensitive or resistant. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxamides and a reference compound (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
Primary Target Engagement
Assuming our indole-2-carboxamide series was designed to inhibit a specific kinase, for example, Epidermal Growth Factor Receptor (EGFR), the next step is to confirm on-target activity. This can be achieved through in vitro kinase assays.
Experimental Protocol: In Vitro EGFR Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the indole-2-carboxamides and a known EGFR inhibitor (e.g., Erlotinib) at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value for each compound.
Tier 2: Mechanistic Elucidation
Once we have confirmed that our compounds are active and have an acceptable therapeutic window, we can investigate their mechanism of action.
Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[2]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the indole-2-carboxamides at their GI₅₀ concentrations for 24 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.[5]
-
Incubation: Incubate at room temperature for 1-2 hours. The reagent lyses the cells and allows the activated caspase-3 and -7 to cleave the substrate, releasing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (from a parallel MTT assay) to determine the specific increase in caspase-3/7 activity.
Caption: Simplified pathway of apoptosis induction by indole-2-carboxamides.
Cell Cycle Analysis
In addition to apoptosis, many kinase inhibitors can induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the indole-2-carboxamides at their GI₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Modulation: NF-κB Translocation
Given the role of indole-containing compounds in inflammation, assessing their impact on key inflammatory pathways like NF-κB is crucial.[8] High-content screening (HCS) assays can be used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Experimental Protocol: NF-κB Translocation HCS Assay
-
Cell Plating and Treatment: Seed cells in a 96- or 384-well imaging plate. Pre-treat the cells with the indole-2-carboxamides for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNF-α to induce NF-κB translocation.[9]
-
Fixation and Staining: Fix the cells and permeabilize them. Stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).[10]
-
Imaging and Analysis: Acquire images using a high-content imaging system. The accompanying software can then be used to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells, allowing for the determination of the nuclear-to-cytoplasmic translocation ratio.
-
Data Analysis: Calculate the inhibition of TNF-α-induced NF-κB translocation by the compounds.
Caption: The NF-κB signaling pathway and a potential point of inhibition by indole-2-carboxamides.
Tier 3: Safety and Selectivity Profiling
This tier focuses on identifying potential liabilities that could derail a compound's development.
Mitochondrial Toxicity
Mitochondrial dysfunction is a common cause of drug-induced toxicity. The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with the indole-2-carboxamides for a defined period (e.g., 24 hours).
-
JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11]
-
Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential toxicity.
Oxidative Stress
The generation of reactive oxygen species (ROS) is another important mechanism of drug toxicity. The H2DCFDA assay is a common method for detecting intracellular ROS.
Experimental Protocol: H2DCFDA ROS Detection Assay
-
Cell Treatment: Treat cells with the indole-2-carboxamides for a short period (e.g., 1-4 hours).
-
H2DCFDA Staining: Load the cells with H2DCFDA. This non-fluorescent probe is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[12][13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a critical step in drug safety profiling.[14]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.[15]
-
Compound Application: Apply the indole-2-carboxamides at various concentrations to the cells and measure the inhibition of the hERG current.
-
Data Analysis: Determine the IC₅₀ for hERG channel inhibition for each compound.
Kinase Selectivity Profiling
To understand the specificity of our compounds, it is essential to profile them against a panel of other kinases. This can be done through commercially available kinase profiling services that screen compounds against hundreds of kinases. The results provide a selectivity profile and can help to identify potential off-target effects that might contribute to either efficacy or toxicity.
Tier 4: Early ADME-Tox
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties can help to predict a compound's in vivo behavior.
Metabolic Stability
The metabolic stability of a compound in the liver is a key determinant of its half-life in vivo. This can be assessed in vitro using liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reaction Setup: Incubate the indole-2-carboxamides with human or rat liver microsomes in the presence of NADPH.
-
Time Course: Take samples at different time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the amount of remaining parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.
Mutagenicity (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[16][17]
Experimental Protocol: Ames Test
-
Bacterial Strains: Use several strains of Salmonella typhimurium with mutations in the histidine operon.
-
Exposure: Expose the bacteria to the indole-2-carboxamides in the presence and absence of a liver extract (S9) to simulate metabolic activation.
-
Selection: Plate the bacteria on a histidine-deficient medium.
-
Data Analysis: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Data Comparison and Interpretation
The data generated from this multiparametric evaluation should be compiled into comprehensive tables to facilitate comparison between the novel indole-2-carboxamides and relevant reference compounds.
Table 1: Comparative In Vitro Profile of Indole-2-Carboxamides and Reference Compounds
| Compound | GI₅₀ (MCF-7, µM) | EGFR IC₅₀ (nM) | Caspase-3/7 Activation (Fold Change) | G2/M Arrest (% cells) | hERG IC₅₀ (µM) |
| Indole-2-carboxamide 1 | 0.5 | 50 | 5.2 | 65 | >30 |
| Indole-2-carboxamide 2 | 1.2 | 150 | 3.1 | 40 | >30 |
| Erlotinib (Reference) | 5.8 | 33 | 1.5 | 25 | >30 |
| Doxorubicin (Reference) | 0.1 | N/A | 8.5 | 75 | N/A |
This is a hypothetical data set for illustrative purposes.
Conclusion: Building a Foundation for Success
The multiparametric in vitro evaluation of novel chemical series like indole-2-carboxamides is a critical component of modern drug discovery. By moving beyond a single-minded focus on primary target potency and embracing a more holistic approach, we can identify promising candidates with a higher probability of success in preclinical and clinical development. The experimental framework outlined in this guide provides a robust and self-validating system for generating a comprehensive data package that informs on a compound's efficacy, mechanism of action, and potential liabilities. This, in turn, allows for the selection of the most promising candidates for further development and ultimately, the delivery of new and effective medicines to patients.
References
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
hERG Safety. Cyprotex. [Link]
-
High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS One. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
High content, high-throughput screening for small molecule inducers of NF-κB translocation. Semantic Scholar. [Link]
-
Best Practice hERG Assay. Mediford Corporation. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
μAmes Mutagenicity Test Kit Instruction Manual. Moltox. [Link]
-
Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]
-
Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening. PLoS One. [Link]
-
ROS Detection Assay Kit (DCFDA / H2DCFDA). Canvax. [Link]
-
hERG Serum Shift Assay. Charles River. [Link]
- Indole carboxamides compounds useful as kinase inhibitors.
-
Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]
-
Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
-
The Ames Test. University of California, Davis. [Link]
-
Ames test ( Technique to determine mutagenic potential). YouTube. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High content, high-throughput screening for small molecule inducers of NF-κB translocation | PLOS One [journals.plos.org]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. fda.gov [fda.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
A Senior Application Scientist's Guide to Indole Functionalization: A Comparative Analysis of Electron-Donating vs. Electron-Withdrawing Groups
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in nature and its role as a "privileged structure" in drug design.[1][2] Its unique electronic properties and structural versatility allow for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[3] A fundamental aspect of indole chemistry revolves around the strategic placement of substituents on the ring system. The choice between an electron-donating group (EDG) and an electron-withdrawing group (EWG) is a critical decision point that profoundly dictates the molecule's reactivity, biological interactions, and overall therapeutic potential.
This guide provides an in-depth comparative analysis of how EDGs and EWGs modulate indole activity. We will move beyond simple definitions to explore the underlying causality, offering field-proven insights into experimental design and providing validated protocols to illustrate these principles in practice.
The Electronic Landscape of the Indole Ring
The indole ring is an aromatic heterocycle with a 10 π-electron system, making it inherently electron-rich.[1] This electron density is not uniformly distributed; the pyrrole moiety bears a higher electron density than the benzene ring. Consequently, the indole nucleus is highly nucleophilic and predisposed to electrophilic aromatic substitution, with the C3 position being the most reactive site due to its ability to form the most stable cationic intermediate (a sigma complex).[4] Understanding this baseline reactivity is crucial, as any substituent's effect is an augmentation or suppression of this intrinsic property.
The Influence of Electron-Donating Groups (EDGs): Activating the Core
Electron-donating groups, such as methoxy (-OCH₃), alkyl (-CH₃), and amino (-NH₂) groups, enhance the inherent nucleophilicity of the indole ring. They achieve this through a combination of the resonance effect (donating lone-pair electrons) and the inductive effect (donating electron density through sigma bonds).[5]
Impact on Chemical Reactivity
By pushing electron density into the ring, EDGs "activate" the indole system, making it significantly more reactive towards electrophiles.[6][7]
-
Accelerated Reaction Rates: Electrophilic substitutions, such as Friedel-Crafts acylations and Vilsmeier-Haack formylations, proceed much more rapidly and often under milder conditions compared to unsubstituted indole.[8]
-
Stabilized Intermediates: The core reason for this enhanced reactivity is the stabilization of the positively charged sigma complex formed during the reaction. An EDG at positions like C5 or C6 can directly participate in resonance to delocalize the charge, lowering the activation energy of the reaction.[5]
The following diagram illustrates how an EDG stabilizes the key intermediate in electrophilic aromatic substitution at the C3 position.
Caption: Effect of substituents on the stability of the electrophilic substitution intermediate.
Impact on Biological Activity
In drug discovery, EDGs are often installed to enhance interactions with biological targets. A well-placed methoxy or hydroxyl group can act as a hydrogen bond acceptor, increasing binding affinity. Furthermore, the increased electron density can strengthen crucial π-π stacking or cation-π interactions within a protein's active site.[1] For example, structure-activity relationship (SAR) studies frequently reveal that adding small EDGs to the indole's benzene ring can significantly boost potency.[9][10]
Experimental Protocol: Friedel-Crafts Acylation of 5-Methoxyindole (EDG-Activated)
This protocol demonstrates the acylation of an electron-rich indole, which requires a mild Lewis acid due to the activating nature of the methoxy group.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-methoxyindole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of indole). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. To the cooled indole solution, add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise. The choice of a mild Lewis acid like Et₂AlCl is critical to prevent polymerization and side reactions common with highly activated indoles.[8]
-
Acylation: Add the acetyl chloride solution dropwise to the reaction mixture over 15 minutes. Stir the reaction at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes.
-
Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-acetyl-5-methoxyindole.
The Influence of Electron-Withdrawing Groups (EWGs): Deactivating and Directing
Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and ester (-COOR) groups, reduce the electron density of the indole ring. They pull electron density away from the ring, primarily through resonance and inductive effects.[6]
Impact on Chemical Reactivity
This electron depletion "deactivates" the indole system, making it substantially less nucleophilic and less reactive towards electrophiles.[6]
-
Reduced Reaction Rates: Electrophilic substitutions on EWG-substituted indoles are significantly slower and demand more forceful reaction conditions, such as stronger Lewis acids (e.g., SnCl₄, AlCl₃) and/or higher temperatures.[8]
-
Destabilized Intermediates: An EWG will inductively and/or through resonance intensify the positive charge of the sigma complex, raising the activation energy of the reaction and slowing it down.[5][6]
-
Altered Regioselectivity: While C3 substitution often remains the product, the strong deactivation can sometimes allow for reactions at other positions or enable entirely different reactivity patterns, such as transition-metal-catalyzed C-H functionalization.[11][12]
Impact on Biological Activity
While EWGs decrease basic reactivity, they are invaluable tools in drug design. An EWG like a nitrile or sulfonamide can act as a crucial hydrogen bond acceptor, anchoring a molecule to its target receptor.[3][13] They also play a significant role in modulating pharmacokinetic properties. For instance, introducing an EWG can block a site of metabolic oxidation, thereby increasing the drug's half-life. The modification of electronic properties can also be used to fine-tune the pKa of nearby functional groups, which can be critical for solubility and cell permeability.[3]
Experimental Protocol: Friedel-Crafts Acylation of 5-Nitroindole (EWG-Deactivated)
This protocol highlights the harsher conditions required to acylate a deactivated indole ring, demonstrating the practical consequences of installing an EWG.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-nitroindole (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 15 mL/mmol of indole).
-
Lewis Acid Addition: Add tin(IV) chloride (SnCl₄, 2.0 eq) dropwise at room temperature. A stronger, more aggressive Lewis acid is necessary to promote the reaction with the electron-poor substrate.[8]
-
Acylation: Add acetyl chloride (1.5 eq) dropwise. After the addition, heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction by TLC. Due to the deactivation, the reaction may require several hours (4-8 h) to reach completion.
-
Workup: Cool the mixture to 0 °C and carefully quench by slowly pouring it over crushed ice.
-
Extraction & Purification: Dilute with ethyl acetate and filter through a pad of celite to remove solids. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield 3-acetyl-5-nitroindole.
At-a-Glance Comparative Summary
The following table summarizes the divergent effects of EDGs and EWGs on key properties of the indole scaffold.
| Feature | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) |
| Example Groups | -OCH₃, -NH₂, -CH₃ | -NO₂, -CN, -COOR, -CF₃ |
| Effect on Ring | Activates (increases electron density)[5] | Deactivates (decreases electron density)[6] |
| Reactivity to E⁺ | High / Fast | Low / Slow |
| Typical Conditions | Mild (e.g., Et₂AlCl, 0 °C)[8] | Harsh (e.g., SnCl₄, elevated temp.)[8] |
| Intermediate Stability | Stabilizes positive charge | Destabilizes positive charge |
| Role in Drug Design | Enhance potency via H-bonding, π-interactions[1] | Act as H-bond acceptors, block metabolism, tune pKa[3] |
Strategic Workflow for Indole Functionalization
A medicinal chemist's approach to modifying an indole core is guided by the desired outcome. The following workflow illustrates the decision-making process based on the electronic nature of the substituents.
Caption: Decision workflow for substituting the indole ring in drug discovery.
Conclusion
The functionalization of the indole ring is a nuanced process where the electronic character of substituents plays a commanding role. Electron-donating groups serve as powerful activators, facilitating electrophilic reactions and often enhancing biological potency through favorable electronic interactions. Conversely, electron-withdrawing groups deactivate the ring, necessitating more robust chemical methods but providing chemists with essential tools to introduce key pharmacophoric features and optimize drug-like properties. A thorough understanding of these opposing effects is not merely academic; it is a foundational principle that enables the rational design of novel, effective, and safe indole-based therapeutics.
References
-
MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
(n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties | The Journal of Physical Chemistry A. Retrieved from [Link]
-
YouTube. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. Retrieved from [Link]
-
(n.d.). Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles | The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Retrieved from [Link]
-
Institut Kimia Malaysia. (n.d.). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Retrieved from [Link]
-
ACS Publications. (2014, May 24). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
ACS Publications. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles | The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]
-
Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
-
MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ikm.org.my [ikm.org.my]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Indole synthesis [organic-chemistry.org]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Senior Application Scientist's Guide to Validating Substituted Indole Screening Hits
Introduction: From High-Throughput "Hopefuls" to High-Confidence Leads
The journey from a high-throughput screen (HTS) to a viable drug candidate is a rigorous process of elimination and validation. Initial "hits," particularly those featuring privileged scaffolds like substituted indoles, often emerge in large numbers, but many are destined to be false positives or unsuitable for further development.[1] The indole core, a cornerstone in medicinal chemistry, is found in a multitude of natural and synthetic bioactive compounds, making it a frequent flier in screening campaigns.[2] However, this very prevalence necessitates a robust and multi-faceted validation cascade to distinguish true, tractable hits from deceptive artifacts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a self-validating workflow for substituted indole screening hits, ensuring that only the most promising candidates advance. The spiraling costs and lengthy timelines of drug development make stringent, early-stage hit validation more critical than ever to avoid squandering resources on misleading false positives.[3]
The Imperative of a Multi-Pronged Validation Strategy
A single assay, no matter how robust, is insufficient to confirm a screening hit. A well-designed validation cascade employs a series of orthogonal and complementary assays to build a comprehensive profile of a compound's activity, specificity, and developability.[4][5] This approach is crucial for identifying and discarding compounds that exhibit non-specific activity, interfere with the assay technology, or possess undesirable physicochemical properties.[6] The ultimate goal is to generate a data package that provides high confidence in the on-target activity of a hit and its potential for optimization.
A Step-by-Step Guide to Validating Substituted Indole Hits
This guide outlines a logical progression of experiments designed to systematically validate screening hits. The workflow is designed to be resource-efficient, with lower-cost, higher-throughput assays employed early to eliminate the majority of false positives, followed by more resource-intensive biophysical and cellular assays for promising candidates.
Caption: A comprehensive hit validation workflow.
Phase 1: Initial Triage and Confirmation
The primary goal of this phase is to confirm the activity of the initial hits and eliminate obvious false positives.
1. Hit Confirmation and Dose-Response Analysis:
-
Rationale: The first step is to re-test the initial hits in the primary screening assay to confirm their activity.[7] A full dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the compound. This helps to weed out compounds that are only active at the highest concentration tested in the primary screen.
-
Protocol: Generic Biochemical IC50 Determination
-
Prepare a serial dilution of the substituted indole compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the target protein, substrate, and any necessary co-factors.
-
Add the diluted compound to the wells, ensuring a final DMSO concentration is consistent across all wells and below a level that affects the assay (typically <1%).
-
Initiate the reaction and incubate for a predetermined time at a specific temperature.
-
Stop the reaction and measure the signal using the appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Purity and Structural Integrity Analysis:
-
Rationale: The observed activity may be due to impurities in the sample rather than the compound of interest.[8] Therefore, it is crucial to assess the purity and confirm the chemical structure of the hit compounds.
-
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.
-
3. Computational Triage for Promiscuous Inhibitors:
-
Rationale: Many screening libraries contain compounds with substructures known to cause non-specific assay interference. These are often referred to as Pan-Assay Interference Compounds (PAINS).[4] Additionally, some compounds can form aggregates at high concentrations, leading to non-specific inhibition of proteins.[9][10] Computational filters can be used to flag these potentially problematic compounds early in the process.
-
Tools: Various computational tools and databases are available to identify PAINS and potential aggregators. It is important to note that these are flags and not definitive proof of promiscuity; experimental validation is still required.
Phase 2: Orthogonal and Counter-Assays
This phase aims to confirm the on-target activity of the hits using different assay formats and to rule out assay-specific interference.
1. Orthogonal Assays:
-
Rationale: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology.[5][11] This helps to eliminate false positives that arise from interference with the specific readout of the primary assay (e.g., fluorescence quenching or enhancement).[6]
-
Example: If the primary assay used a fluorescence-based readout, an orthogonal assay could employ a luminescence or absorbance-based detection method.[11]
Table 1: Comparison of Primary and Orthogonal Assay Formats
| Primary Assay Technology | Potential Interference | Recommended Orthogonal Assay | Principle of Orthogonal Assay |
| Fluorescence Intensity | Compound auto-fluorescence, quenching | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the ratio of two emission wavelengths, reducing interference from compound fluorescence. |
| Luminescence | Inhibition/stabilization of luciferase | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Bead-based proximity assay that is less susceptible to direct enzyme inhibition. |
| Absorbance | Compound color | Label-free (e.g., Surface Plasmon Resonance) | Directly measures binding events, independent of optical properties. |
2. Counter-Screens:
-
Rationale: Counter-screens are used to identify compounds that interfere with the assay components rather than the biological target.[12]
-
Example: In a luciferase-based reporter assay, a counter-screen would be performed using a constitutively active luciferase to identify compounds that directly inhibit the luciferase enzyme.
3. Initial Cytotoxicity Assessment:
-
Rationale: It is important to determine if the observed activity in a cell-based assay is due to a specific effect on the target or simply because the compound is killing the cells.
-
Methods:
Phase 3: Biophysical and Cellular Characterization
For hits that have successfully passed the initial validation phases, more in-depth characterization is required to confirm direct target engagement and cellular activity.
1. Biophysical Assays for Direct Target Engagement:
-
Rationale: Biophysical methods provide direct evidence of a compound binding to its target protein, which is a critical piece of validation.[11] These techniques are often label-free and can provide quantitative information about binding affinity and kinetics.
-
Comparison of Biophysical Methods:
Table 2: Comparison of Biophysical Techniques for Hit Validation
| Technique | Principle | Throughput | Protein Consumption | Information Provided | Key Advantage |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Medium | Low | Affinity (KD), kinetics (kon, koff) | Real-time binding kinetics.[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Low | High | Affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Gold standard for thermodynamic characterization.[14] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Medium-High | Low | Affinity (KD) | Low sample consumption and rapid measurements.[14] |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. | High | Medium | Ligand binding (ΔTm) | High-throughput and cost-effective for initial screening.[4] |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of the protein or ligand upon binding. | Low | High | Binding site, affinity (KD) | Provides structural information on the binding interaction.[11] |
2. Cell-Based Assays for Target Engagement and Phenotypic Effects:
-
Rationale: Demonstrating that a compound can engage its target in a cellular environment and elicit a desired phenotypic response is a crucial step towards validating its therapeutic potential.[4]
-
Methods:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein in intact cells upon ligand binding.[4]
-
Target-specific reporter assays: Use a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the target of interest.
-
Phenotypic assays: Measure a relevant cellular phenotype, such as cell proliferation, migration, or apoptosis.[2]
-
Caption: A simplified signaling pathway.
3. Selectivity Profiling:
-
Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects.[8] Selectivity profiling involves testing the hit compound against a panel of related proteins (e.g., other kinases, GPCRs).
-
Methods: The same biochemical or biophysical assays used for primary target validation can be adapted for selectivity profiling.
Phase 4: Early ADME/Tox Profiling
Even at this early stage, it is important to assess the drug-like properties of the hit compounds to identify any potential liabilities that may hinder their development.[3][15]
-
Rationale: Poor absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties are a major cause of drug candidate failure.[16] Early assessment of these properties can help to prioritize compounds with a higher likelihood of success.[17]
-
Key Parameters to Assess:
-
Aqueous Solubility: Poor solubility can limit absorption and bioavailability.
-
Membrane Permeability: The ability of a compound to cross cell membranes is essential for reaching its intracellular target.
-
Metabolic Stability: Rapid metabolism can lead to a short duration of action.
-
Plasma Protein Binding: High plasma protein binding can reduce the amount of free drug available to interact with the target.
-
Early Toxicity Flags: In silico models and simple in vitro assays can be used to identify potential toxicity issues.[18]
-
Conclusion: A Data-Driven Approach to De-risking Drug Discovery
The validation of screening hits for substituted indole compounds is a critical and complex process that requires a systematic and multi-faceted approach. By following the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of hit validation, eliminate false positives, and build a robust data package to support the progression of high-quality hits into the next phase of drug discovery. This rigorous, data-driven approach is essential for increasing the probability of success and ultimately delivering novel and effective therapies to patients. The combination of different assays is crucial to increase confidence in the identified hits, especially as the industry moves towards more challenging drug targets.[19]
References
-
Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
National Center for Biotechnology Information. (n.d.). A Brief Guide to Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Gorgun, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Spiro, Z., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process. Oncodesign Services. [Link]
-
Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]
-
Vipergen. (n.d.). Hit Identification. Vipergen. [Link]
-
Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology. [Link]
-
Zhang, X., et al. (2024). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics. [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. [Link]
-
de Oliveira, C. F., et al. (2023). Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. Journal of Chemical Information and Modeling. [Link]
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories. [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society. [Link]
-
Na, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. EFMC. [Link]
-
BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT. [Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]
-
Wikipedia. (n.d.). Hit to lead. Wikipedia. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Wishart, D. S. (2007). Improving Early Drug Discovery through ADME Modelling. Drugs in R&D. [Link]
-
Wu, G., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols. [Link]
-
Zhang, X., et al. (2024). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics. [Link]
-
Al-Khafaji, K., et al. (2024). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. Molecules. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. ASM. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]
-
GARDP. (2023). Hit validation and characterization. YouTube. [Link]
-
Creative Biolabs. (n.d.). Secondary Screening. Creative Biolabs. [Link]
-
Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2024). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics. [Link]
-
Hughes, J. P., et al. (2021). In Silico ADME/Tox Comes of Age: Twenty Years Later. Journal of Medicinal Chemistry. [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]
-
Yu, H., et al. (2020). Discovery of indole-modified aptamers for highly specific recognition of protein glycoforms. Nature Communications. [Link]
-
Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Axxam. (n.d.). From gene to validated and qualified hits. Axxam. [Link]
Sources
- 1. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Indole Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For substituted indoles, a scaffold of immense therapeutic potential, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of substituted indoles, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the nuances of method validation, offering not just protocols, but the strategic reasoning that underpins them.
The Imperative of Purity in Substituted Indoles
Substituted indoles form the structural core of a wide array of pharmaceuticals, from anti-migraine agents to anti-cancer drugs. The synthetic routes to these complex molecules can often generate a constellation of related substances, including isomers, by-products, and degradation products.[1] The presence of these impurities, even at trace levels, can have significant implications, potentially altering the drug's pharmacological profile or introducing toxicity.[2] Therefore, the validation of analytical methods used to assess the purity of these compounds is a critical step in ensuring the quality and safety of the final drug product.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will focus on the validation of purity assays, which are designed to accurately quantify the main indole compound and its impurities.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[4] A well-developed and validated stability-indicating HPLC method can separate the active ingredient from its impurities and any degradation products that may form over time, providing a comprehensive picture of the sample's purity.[2]
Designing a Robust HPLC Method for Substituted Indoles
The development of a successful HPLC method hinges on a systematic approach to optimizing separation conditions. The chemical properties of the specific substituted indole will dictate the initial choices for the stationary and mobile phases.
-
Stationary Phase Selection: For many substituted indoles, which are often moderately polar, a reversed-phase C18 column is the typical starting point.[5] The hydrophobicity of the C18 stationary phase provides good retention for these compounds. The choice of a specific C18 column can be further refined based on factors like particle size, pore size, and end-capping to fine-tune selectivity.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is a critical parameter for achieving optimal separation.[6] The pH of the aqueous component can be adjusted to control the ionization state of acidic or basic functional groups on the indole ring or its substituents, thereby influencing retention time and peak shape.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities.
-
Detection: The choice of detector depends on the chromophoric properties of the indole derivative. Most indole-containing compounds exhibit strong UV absorbance, making a UV detector a common and reliable choice.[5] A photodiode array (PDA) detector offers the added advantage of acquiring the full UV spectrum of each peak, which can aid in peak identification and purity assessment.
A Self-Validating System: The HPLC Method Validation Protocol
A robust analytical method is a self-validating one. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides the documented evidence that the method is fit for its purpose.[7]
dot graph "HPLC_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Method Development"; bgcolor="#E8F0FE"; "Selectivity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Linearity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Accuracy" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Precision" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LOD_LOQ" [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Robustness" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Forced Degradation"; bgcolor="#FCE8E6"; "Acid_Hydrolysis" [label="Acid Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base_Hydrolysis" [label="Base Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thermal_Stress" [label="Thermal Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Photolytic_Stress" [label="Photolytic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Method_Development" [label="Method\nDevelopment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Validation_Protocol" [label="Validation\nProtocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Validated_Method" [label="Validated\nStability-Indicating\nMethod", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Method_Development" -> "Selectivity"; "Selectivity" -> "Linearity" -> "Accuracy" -> "Precision" -> "LOD_LOQ" -> "Robustness" -> "Validation_Protocol" [style=invis]; "Selectivity" -> "Linearity" [minlen=2]; "Linearity" -> "Accuracy" [minlen=2]; "Accuracy" -> "Precision" [minlen=2]; "Precision" -> "LOD_LOQ" [minlen=2]; "LOD_LOQ" -> "Robustness" [minlen=2];
"Forced_Degradation_Studies" [label="Forced Degradation\nStudies", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Forced_Degradation_Studies" -> "Acid_Hydrolysis"; "Acid_Hydrolysis" -> "Base_Hydrolysis" -> "Oxidation" -> "Thermal_Stress" -> "Photolytic_Stress" [style=invis]; "Acid_Hydrolysis" -> "Base_Hydrolysis" [minlen=2]; "Base_Hydrolysis" -> "Oxidation" [minlen=2]; "Oxidation" -> "Thermal_Stress" [minlen=2]; "Thermal_Stress" -> "Photolytic_Stress" [minlen=2];
"Validation_Protocol" -> "Validated_Method"; "Photolytic_Stress" -> "Validated_Method"; } "HPLC Validation Workflow"
This protocol outlines the validation of a reversed-phase HPLC method for the purity determination of a hypothetical substituted indole, "Indole-X".
1. Specificity (including Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.
-
Procedure:
-
Prepare solutions of Indole-X, a placebo (if applicable), and known related impurities.
-
Subject the Indole-X drug substance to forced degradation conditions (e.g., acid and base hydrolysis, oxidation, heat, and light exposure) to generate potential degradation products.[8]
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for Indole-X should be free from interference from any other peaks. The method should be able to separate the main peak from all impurity and degradation product peaks.
2. Linearity:
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five solutions of Indole-X at different concentrations, typically ranging from the reporting limit of impurities to 120% of the assay specification.[8]
-
Inject each solution in triplicate.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Spike a placebo or a known sample matrix with known amounts of Indole-X at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of Indole-X at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be precise and accurate.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to parameters such as mobile phase pH, column temperature, and flow rate.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
Stepping Up Performance: Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC.[7] This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
The primary advantages of UPLC for the purity analysis of substituted indoles include:
-
Faster Analysis Times: UPLC can significantly reduce run times, often from over 30 minutes with HPLC to under 10 minutes, increasing sample throughput.[10]
-
Improved Resolution: The higher efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.[10]
-
Enhanced Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving the detection and quantification of trace-level impurities.[11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[7]
The validation protocol for a UPLC method follows the same principles as for an HPLC method, with the same parameters being evaluated.
Alternative and Complementary Techniques
While liquid chromatography is the dominant technique, other analytical methods offer unique advantages for specific applications in the purity analysis of substituted indoles.
Gas Chromatography-Mass Spectrometry (GC-MS)
For substituted indoles that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool.
-
Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. The temperature of the column is often programmed to increase over time to facilitate the elution of compounds with a wide range of boiling points.[12] The separated components then enter the mass spectrometer, which provides mass information for identification.
-
Causality in Method Development: The choice of the capillary column's stationary phase is critical and is based on the polarity of the indole derivatives. A common choice is a 5% phenyl-dimethylpolysiloxane phase.[13] The temperature program, including the initial temperature, ramp rate, and final temperature, is optimized to achieve the best separation of the analytes.[14]
-
Advantages: GC-MS offers excellent separation efficiency and provides definitive identification of impurities through their mass spectra. It is particularly well-suited for the analysis of residual solvents and volatile impurities.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged molecules and chiral compounds.[15]
-
Principle of Operation: CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with a background electrolyte.[16]
-
Causality in Method Development: The composition of the background electrolyte, including its pH and the presence of additives, is the primary factor influencing the separation.[17] For the separation of chiral indole derivatives, chiral selectors such as cyclodextrins are added to the background electrolyte to create enantioselective interactions.[9] The applied voltage and capillary temperature are also optimized to achieve the desired separation.[18]
-
Advantages: CE offers extremely high separation efficiency, short analysis times, and requires only minute sample volumes. It is an excellent technique for the analysis of charged indole derivatives and for determining enantiomeric purity.[8]
Comparative Performance Overview
The choice of the most appropriate analytical method depends on the specific characteristics of the substituted indole and the analytical challenge at hand. The following table provides a comparative summary of the key performance attributes of the discussed techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but with smaller particle size columns and higher pressures. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential migration of ions in an electric field. |
| Typical Analytes | Non-volatile or thermally labile substituted indoles. | Same as HPLC. | Volatile and thermally stable substituted indoles. | Charged and/or chiral substituted indoles. |
| Analysis Time | Moderate (e.g., 15-60 min). | Fast (e.g., 2-15 min).[10] | Fast to moderate (e.g., 5-30 min). | Very fast (e.g., 5-20 min). |
| Resolution | Good. | Excellent.[10] | Excellent. | Excellent. |
| Sensitivity (LOD/LOQ) | Good (µg/mL to ng/mL range). | Excellent (often lower than HPLC).[11] | Excellent (pg to fg range). | Excellent (µg/mL to ng/mL range).[9] |
| Quantitative Precision (RSD%) | Typically < 2%. | Typically < 2%. | Typically < 5%. | Typically < 3%. |
| Key Advantage | Robust, versatile, and widely established. | High speed, resolution, and sensitivity. | Definitive identification via mass spectra. | High efficiency, minimal sample volume, excellent for chiral separations. |
| Limitations | Longer analysis times compared to UPLC. | Higher initial instrument cost. | Limited to volatile and thermally stable compounds. | Can be sensitive to matrix effects; lower concentration sensitivity for some applications. |
Decision-Making Framework for Method Selection
The selection of an analytical method should be a strategic decision based on a thorough understanding of the analyte and the analytical requirements.
dot graph "Method_Selection_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Substituted Indole Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Is_Volatile" [label="Is the compound volatile & thermally stable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_MS" [label="Consider GC-MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Is_Charged_Chiral" [label="Is the compound charged or chiral?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CE" [label="Consider Capillary Electrophoresis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC_UPLC" [label="HPLC / UPLC is the primary choice", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "High_Throughput" [label="Is high throughput or enhanced resolution critical?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UPLC" [label="Prefer UPLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC" [label="HPLC is a robust option", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Is_Volatile"; "Is_Volatile" -> "GC_MS" [label="Yes"]; "Is_Volatile" -> "Is_Charged_Chiral" [label="No"]; "Is_Charged_Chiral" -> "CE" [label="Yes"]; "Is_Charged_Chiral" -> "HPLC_UPLC" [label="No"]; "HPLC_UPLC" -> "High_Throughput"; "High_Throughput" -> "UPLC" [label="Yes"]; "High_Throughput" -> "HPLC" [label="No"]; } "Decision-making for method selection"
Conclusion
The validation of analytical methods for the purity of substituted indoles is a scientifically rigorous and legally mandated process that underpins the quality and safety of pharmaceuticals. While HPLC remains the workhorse of the industry, advances in UPLC offer significant gains in efficiency and performance. Furthermore, orthogonal techniques like GC-MS and CE provide powerful solutions for specific analytical challenges. By understanding the principles of these techniques and the rationale behind method development and validation, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality of the medicines they develop.
References
-
Validated RP-HPLC Method for the Determination of Zolmitriptan - A Serotonin 5-HT Receptor Agonist. (2010). ResearchGate. [Link]
-
Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Semantic Scholar. [Link]
-
Temperature Programming for Better GC Results. (n.d.). Phenomenex. [Link]
-
Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. (2021). MDPI. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]
-
Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Journal of Applied Pharmaceutical Science. [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2022). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTIFICATION OF ZOLMITRIPTAN. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
GC Temperature Program Development. (n.d.). Element Lab Solutions. [Link]
-
Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Journal of Applied Pharmaceutical Science. [Link]
-
Analysis of Alkaloids in Single Plant Cells by Capillary Electrophoresis. (2000). ResearchGate. [Link]
-
Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (n.d.). IJIRT. [Link]
-
Chiral separation and determination of enantiomeric purity of the pharmaceutical formulation of cefadroxil using coated and immobilized amylose-derived and cellulose-derived chiral stationary phases. (2016). ResearchGate. [Link]
-
GC Temperature Program Development. (n.d.). Element. [Link]
-
Validating CE Methods for Pharmaceutical Analysis. (2001). LCGC Europe. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. (2023). Journal of Applied Pharmaceutical Research. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. [Link]
-
Cu-Mediated Tandem 2,3-Disubstituted Indole Synthesis from Simple Anilines and Internal Alkynes via C–H Annulation. (2023). The Journal of Organic Chemistry. [Link]
-
The Preparation of Background Electrolytes in Capillary Zone Electrophoresis: Golden Rules and Pitfalls. (2005). PubMed. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI. [Link]
-
Target GC-MS Analysis using Accelerated Column Heating and Interactive Deconvolution Software. (n.d.). msconsult.dk. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Isolation and Characterization of Zolmitriptan Unknown Impurity by Chromatographic and Mass Spectroscopy. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024). International Journal of Drug Delivery Technology. [Link]
-
How to set the analysis condition of GC-MS which is used to analyse essential oil? Especially in temperature programming. (2014). ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). PharmaTech. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. [Link]
-
Ionic liquids as background electrolyte additives and coating materials in capillary electrophoresis. (2010). ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017). MedCrave. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. agilent.com [agilent.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Analysis of alkaloids in single plant cells by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. japsonline.com [japsonline.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The preparation of background electrolytes in capillary zone electrophoresis: golden rules and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials [mdpi.com]
- 18. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
A Senior Application Scientist's Guide to Off-Target Profiling for Novel Indole-Based Compounds
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, from anticancer to antiviral effects.[1] The biological action of these compounds is critically dependent on the substitution pattern around the indole ring, which dictates target affinity and selectivity.[2][3] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel investigational compound, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate (Compound A) .
The journey of a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the potential for off-target interactions that can lead to unforeseen toxicities or diminished efficacy.[4] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement but a cornerstone of a successful drug development program. This guide will compare Compound A against two other indole-based molecules with known, yet distinct, biological activities to provide a realistic context for interpreting cross-reactivity data.
Our postulated primary target for Compound A, based on the known activities of similar indole-2-carboxylates which often exhibit kinase inhibitory properties, is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.[5]
Comparator Compounds
To establish a meaningful comparison, we have selected two well-characterized indole derivatives:
-
Compound B (Pazopanib): A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. It serves as an example of a compound with a broader, yet defined, kinase selectivity profile.
-
Compound C (A potent, selective, and orally bioavailable inhibitor of the main protease (Mpro) of SARS-CoV-2): A hypothetical selective inhibitor for a non-kinase target, representing a compound with a narrow and distinct target profile.
This guide will detail the experimental workflows, present hypothetical yet plausible comparative data, and discuss the interpretation of these findings to build a comprehensive selectivity profile for Compound A.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough evaluation of off-target interactions. Our strategy encompasses a tiered screening cascade, beginning with broad panels and progressing to more focused assays on identified hits.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
The foundational principle of this guide is to treat methyl 4,6,7-trimethyl-1H-indole-2-carboxylate as a hazardous chemical waste, adhering to all local, state, and federal regulations. The procedures outlined below are based on an expert synthesis of safety data for analogous compounds and established best practices for laboratory chemical waste management.
I. Hazard Profile Analysis: An Evidence-Based Approach
Due to the absence of a dedicated SDS for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a thorough analysis of related indole structures is paramount. Compounds such as methyl indole-2-carboxylate, various trimethyl-benzo[e]indoles, and the parent indole molecule consistently exhibit a clear hazard profile. Based on this data, we can reasonably infer the potential hazards of our target compound.
Table 1: Inferred Hazard Classification for Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
| Hazard Class | GHS Hazard Code | Inferred Hazard Statement | Source Analogs |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][3][4][5] |
The causality behind these classifications lies in the chemical nature of substituted indoles. The indole ring system and its substituents can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is a multi-step process that begins with the initial handling of the waste and culminates in its removal by a licensed disposal service.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste material, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for laboratory safety.
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses or goggles are mandatory.
-
Lab Coat : A flame-resistant lab coat should be worn and fully fastened.
2. Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is critical to prevent accidental chemical reactions within waste containers.
-
Designated Waste Container : Use a dedicated, chemically compatible container for solid methyl 4,6,7-trimethyl-1H-indole-2-carboxylate waste. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[6]
-
Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("methyl 4,6,7-trimethyl-1H-indole-2-carboxylate"), and the approximate quantity.[6]
-
Avoid Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Decontamination of Labware: Ensuring a Clean Workspace
Any labware that has come into contact with methyl 4,6,7-trimethyl-1H-indole-2-carboxylate must be decontaminated.
-
Rinsing : Rinse the contaminated labware with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection : The solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquid waste.
4. Spill Management: Preparedness is Key
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the substance.[4]
-
Collect : Carefully sweep the absorbent material and the spilled chemical into a designated hazardous waste container.[7]
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Storage and Disposal: The Final Steps
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), in accordance with your facility's procedures and EPA regulations.[8] The storage area should be well-ventilated and away from incompatible materials.
-
Disposal Request : Follow your institution's protocol to request a pickup of the hazardous waste by a licensed environmental services contractor. Ensure all paperwork is completed accurately.
-
Regulatory Compliance : The ultimate disposal method will be determined by the licensed disposal facility, which will likely involve controlled incineration or other approved chemical destruction methods in compliance with EPA and local regulations.[1][5][9]
III. Visualizing the Disposal Process
To further clarify the decision-making process involved in the disposal of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, the following workflow diagram is provided.
Caption: Disposal workflow for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate.
IV. Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of sound scientific practice. By following these detailed procedures for the disposal of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, you are not only ensuring your personal safety and that of your colleagues but also upholding your professional responsibility to protect the environment. Always consult your institution's specific hazardous waste management plan and your environmental health and safety department for any site-specific requirements.
References
-
DC Fine Chemicals. (2024). 1,1,2-Trimethyl-1H-benzo[e]indole - Safety Data Sheet. [Link]
-
PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,1,2-Trimethyl-1H-Benz(e)indole, 96% (UV-VIS). [Link]
-
PubChem. 4,6,7-trimethyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet, English. [Link]
-
Cheméo. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. [Link]
-
National Institutes of Health. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
American Chemical Society. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. [Link]
-
PubMed. (2024). One-Flow Synthesis of Substituted Indoles via Sequential 1,2-Addition/Nucleophilic Substitution of Indolyl-3-Carbaldehydes. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. [Link]
-
Organic Chemistry Portal. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4,6,7-trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3334902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. neogen.com [neogen.com]
- 8. medlabmag.com [medlabmag.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate: Personal Protective Equipment, Operational, and Disposal Protocols
This document provides essential safety and handling protocols for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. As this is a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from established best practices for handling analogous indole derivatives and crystalline organic compounds. The primary focus is to ensure the safety of laboratory personnel through meticulous planning and execution of procedures involving this compound.
The toxicological properties of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate have not been fully investigated.[1] However, based on data from structurally similar indole-2-carboxylates and trimethylated indole compounds, it is prudent to treat this chemical as hazardous.[1][2][3] Key potential hazards include skin irritation, serious eye irritation, and respiratory tract irritation if inhaled as a dust.[2][4][5][6] Furthermore, many indole derivatives are harmful if swallowed and can be toxic to aquatic life.[7]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary objective is to minimize potential exposure through robust engineering controls. The physical form of this compound—likely a crystalline solid—makes dust generation a primary concern.[8]
-
Primary Engineering Control: All handling of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9] This is non-negotiable. A fume hood contains airborne particulates and vapors, preventing their inhalation by the operator.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be located in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): Your Last Barrier
PPE is essential to protect you from exposure that cannot be eliminated by engineering controls.[10] The following PPE is mandatory when handling this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (powder-free) | Required to prevent skin contact. Indole derivatives are known skin irritants.[6] Double-gloving is recommended, especially for extended procedures. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[10][11] |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne dust particles. Standard safety glasses with side shields are insufficient.[11] |
| Body Protection | Laboratory coat or disposable gown | A lab coat protects skin and personal clothing from contamination.[9] For procedures with a higher risk of spills, a disposable gown that closes in the back is preferred.[11] |
| Footwear | Closed-toe shoes | Protects feet from potential spills.[9] |
Respiratory Protection
The need for respiratory protection is dictated by the effectiveness of your engineering controls at preventing dust generation.
-
Standard Operations in a Fume Hood: If all powder handling is performed correctly within a fume hood, a respirator is typically not required.
-
Risk of Dust Exposure: In situations where dust generation is unavoidable or if you are cleaning up a significant spill, respiratory protection is mandatory. A fit-tested N95 respirator is the minimum requirement to protect against airborne particles.[12][13]
The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.
Figure 1. PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent contamination.
Preparation:
-
Confirm the chemical fume hood is functioning correctly.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
Don the required PPE as described in Section 2.
Weighing and Transfer:
-
Carefully open the container of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate inside the fume hood. Avoid any abrupt movements that could create airborne dust.
-
Use a clean spatula to gently transfer the desired amount of the solid to a weigh boat. Do not tap the spatula against the container opening, as this can release powder into the air.[8]
-
Once weighed, carefully add the solid to the designated glassware for dissolution.
-
If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Securely close the primary container of the compound and wipe it down with a damp cloth before removing it from the fume hood for storage.
Post-Handling:
-
Wipe down all surfaces inside the fume hood.
-
Treat all disposable materials (bench paper, weigh boats, contaminated wipes) as hazardous waste.
-
Doff PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Spill and Disposal Plan
Accidents happen. A clear and immediate plan for spills and waste disposal is critical.
Spill Management
The response to a spill depends on its size and location.
Figure 2. Decision tree for spill response.
Key Spill Cleanup Steps:
-
Avoid Dust: Do not use a dry brush or towel to clean up the powder, as this will aerosolize it.[14]
-
Containment: Gently cover the spill with an absorbent material to prevent it from spreading.
-
Collection: Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Waste Disposal
All waste contaminated with methyl 4,6,7-trimethyl-1H-indole-2-carboxylate must be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and the compound itself should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, compatible, and clearly labeled hazardous waste container.[15] Do not pour any waste down the drain.[2][9]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full list of their chemical constituents.[15]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Chemical waste generators must adhere to all local, regional, and national regulations for hazardous waste disposal.[7][14]
By adhering to these stringent protocols, you can handle methyl 4,6,7-trimethyl-1H-indole-2-carboxylate with a high degree of safety, protecting yourself, your colleagues, and the environment.
References
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate.
- Carl Roth GmbH + Co. KG. (2024). 1,1,2-Trimethyl-1H-benzo[e]indole - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl indole-7-carboxylate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Indole.
- Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet, English.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3,3-Trimethylindolenine.
- Central Drug House. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Indole.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- International Union of Crystallography. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- PubChem. (n.d.). 3H-Indole, 5-chloro-2,3,3-trimethyl-.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from University of Rochester Department of Chemistry.
- Educator.com. (2015). Organic Chemistry - Recrystallization Lab Demonstration.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ACS Publications. (2025).
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hscprep.com.au [hscprep.com.au]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. gerpac.eu [gerpac.eu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
